3-(2-Methoxyphenyl)propiophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-methoxyphenyl)-1-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-18-16-10-6-5-9-14(16)11-12-15(17)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGYEPGFHLEDIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50517759 | |
| Record name | 3-(2-Methoxyphenyl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95465-72-8 | |
| Record name | 3-(2-Methoxyphenyl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(2-Methoxyphenyl)propiophenone basic properties
An in-depth analysis of the basic properties, synthesis, and potential biological activities of 3-(2-Methoxyphenyl)propiophenone is provided in this technical guide. Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this report also includes data on its close structural isomers, 3'-methoxypropiophenone and 4'-methoxypropiophenone, to provide a comparative context for researchers, scientists, and drug development professionals.
Compound Identity and Structure
This compound , also known as 1-phenyl-3-(2-methoxyphenyl)propan-1-one, is an aromatic ketone. Its chemical structure consists of a propiophenone core with a 2-methoxyphenyl group attached to the β-carbon of the propyl chain.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 1-phenyl-3-(2-methoxyphenyl)propan-1-one |
| Molecular Formula | C₁₆H₁₆O₂ |
| Molecular Weight | 240.30 g/mol |
| Canonical SMILES | COC1=CC=CC=C1CCC(=O)C2=CC=CC=C2 |
| InChI Key | InChIKey=Generated upon synthesis and characterization |
| CAS Number | Not assigned |
Physicochemical Properties
Table 2: Comparison of Physicochemical Properties of Methoxypropiophenone Isomers
| Property | This compound (Predicted) | 3'-Methoxypropiophenone[1][2][3][4][5] | 4'-Methoxypropiophenone |
|---|---|---|---|
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid[2][4][5] | - |
| Boiling Point | ~250-260 °C at 760 mmHg | 259 °C at 760 mmHg[2][4][5] | - |
| Density | ~1.0-1.1 g/cm³ | 1.016 - 1.0812 g/cm³[3][4][5] | - |
| Flash Point | ~100-110 °C | 98.9 °C[3][4][5] | - |
| Refractive Index | ~1.52 | 1.5230 (estimate)[2][4][5] | - |
| Solubility | Good solubility in organic solvents | Good solubility in common organic solvents[4][5] | - |
| Storage | Sealed in dry, Room Temperature | Sealed in dry, Room Temperature[2][4][5] | - |
Synthesis and Experimental Protocols
While a specific, validated synthesis protocol for this compound is not documented in the searched literature, a plausible synthetic route can be proposed based on established organic chemistry reactions. One common method for the synthesis of similar propiophenones is the Friedel-Crafts acylation or related reactions.
A potential synthesis workflow for this compound is outlined below. This is a hypothetical protocol that would require experimental validation.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical)
-
Reaction Setup : To a stirred solution of anhydrous aluminum chloride (1.2 equivalents) in an inert solvent such as dichloromethane at 0 °C, add 2-methoxyphenylacetyl chloride (1 equivalent).
-
Addition of Benzene : Slowly add benzene (1.1 equivalents) to the reaction mixture.
-
Reaction : Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.
-
Quenching : Carefully pour the reaction mixture into a beaker of ice-water with concentrated hydrochloric acid to decompose the aluminum complex.
-
Extraction : Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Washing : Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel to obtain this compound.
Spectral Data
No specific spectral data for this compound was found. However, ¹H NMR and ¹³C NMR spectra for the related isomer, 3'-methoxypropiophenone, have been reported[2][6]. These can serve as a reference for the expected chemical shifts in the target molecule.
Table 3: ¹H NMR Data for 3'-Methoxypropiophenone
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.23 | t | 3H | -CH₃ |
| 3.00 | q | 2H | -CH₂- |
| 3.86 | s | 3H | -OCH₃ |
| 7.10 | dd | 1H | Ar-H |
| 7.37 | t | 1H | Ar-H |
| 7.50 | t | 1H | Ar-H |
| 7.54 | d | 1H | Ar-H |
Biological Activity and Signaling Pathways
There is no direct research on the biological activities or associated signaling pathways of this compound. However, related compounds containing methoxyphenyl moieties have been investigated for various biological activities. For instance, some methoxylated chalcones and phenols exhibit antioxidant, anti-inflammatory, and anticancer properties[7][8][9][10].
(E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), a compound with some structural similarities, has been shown to be a selective inhibitor of the STAT3 signaling pathway, which is implicated in inflammation and amyloidogenesis in Alzheimer's disease[9]. MMPP treatment in a mouse model of Alzheimer's disease was found to reduce neuroinflammation and the production of amyloid-β by inhibiting STAT3[9].
Below is a simplified representation of the STAT3 signaling pathway that could be a hypothetical target for compounds with similar structural motifs.
Caption: Simplified STAT3 signaling pathway.
Safety and Handling
Specific GHS hazard information for this compound is not available. For its isomer, 3'-methoxypropiophenone, some reports indicate it may be harmful if swallowed or inhaled, and may cause skin and eye irritation[11]. Standard laboratory safety precautions should be taken when handling this class of compounds. This includes the use of personal protective equipment such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a compound for which specific experimental data is lacking in the current scientific literature. This guide has provided predicted properties and a hypothetical synthesis protocol based on the known chemistry of its isomers and related molecules. The biological activity of structurally similar compounds suggests that this molecule could be of interest for further investigation, particularly in the context of anti-inflammatory and neuroprotective research. Further experimental work is required to fully characterize its physicochemical properties, validate synthetic routes, and explore its potential biological activities.
References
- 1. Synthesis routes of 3'-Methoxypropiophenone [benchchem.com]
- 2. 3'-methoxypropiophenone | 37951-49-8 [chemicalbook.com]
- 3. 3'-methoxypropiophenone CAS 37951-49-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. chembk.com [chembk.com]
- 5. chembk.com [chembk.com]
- 6. 3'-methoxypropiophenone synthesis - chemicalbook [chemicalbook.com]
- 7. 2',4'-Dihydroxy-3-(p-methoxyphenyl)-propiophenone | 93435-21-3 | Benchchem [benchchem.com]
- 8. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 3'-Methoxypropiophenone | C10H12O2 | CID 584765 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3'-Methoxypropiophenone
Disclaimer: The compound "3-(2-Methoxyphenyl)propiophenone" requested in the topic is not readily identifiable in standard chemical databases and appears to be a less common or undocumented substance. This technical guide will therefore focus on its well-documented structural isomer, 3'-Methoxypropiophenone (CAS: 37951-49-8) , which shares the same molecular formula and core structure, with the methoxy group at the meta-position of the phenyl ring attached to the carbonyl group. This guide is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
3'-Methoxypropiophenone is an aromatic ketone that serves as a key intermediate in the synthesis of various organic compounds.[1][2] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 37951-49-8 | [3] |
| Molecular Formula | C₁₀H₁₂O₂ | [3] |
| Molecular Weight | 164.20 g/mol | [3] |
| IUPAC Name | 1-(3-methoxyphenyl)propan-1-one | [3] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Boiling Point | 259 °C | [2] |
| Melting Point | ~ -1 °C | [4] |
| Density | 1.016 g/cm³ | [5] |
| Solubility | Very slightly soluble in water (0.71 g/L at 25 °C). Good solubility in organic solvents like ethanol, methanol, and diethyl ether. | [1][5] |
| Flash Point | 98.9 °C | [5] |
| Refractive Index | 1.501 | [5] |
Synthesis of 3'-Methoxypropiophenone
Several synthetic routes to 3'-Methoxypropiophenone have been reported. Below are detailed protocols for two common methods.
Grignard Reaction with a Nitrile
This method involves the reaction of a Grignard reagent, prepared from an m-methoxy-substituted bromobenzene, with propionitrile.[6]
Experimental Protocol:
-
Grignard Reagent Formation: In a reaction flask equipped with a reflux condenser and a dropping funnel, add 24.0 g (1.0 mol) of magnesium powder and 3.0 g of anhydrous aluminum trichloride to 300 mL of tetrahydrofuran (THF). Heat the mixture. Slowly add a solution of 187.1 g (1.0 mol) of m-methoxy bromobenzene in 300 mL of THF. Control the reaction temperature to maintain a gentle reflux (50-55 °C). After the addition is complete, continue to reflux for 0.5-1.0 hour to ensure the complete formation of the Grignard reagent.
-
Reaction with Propionitrile: While stirring, slowly add 55.1 g (1.0 mol) of propionitrile to the prepared Grignard reagent. After the addition is complete, allow the reaction to proceed for another 1.0-2.0 hours.
-
Work-up and Purification: Cool the reaction mixture in a cold-water bath and slowly add 3.0 mol/L hydrochloric acid to decompose the intermediate addition product. Separate the inorganic phase. The organic phase is subjected to distillation under atmospheric pressure to remove the THF. The residue is then purified by vacuum distillation to yield 3'-Methoxypropiophenone.
Friedel-Crafts Acylation
This classic method involves the acylation of anisole with propionyl chloride using a Lewis acid catalyst.[1]
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, suspend aluminum chloride in a solvent such as dichloromethane.
-
Acylation: Cool the suspension and add propionyl chloride dropwise, maintaining a low temperature.
-
Addition of Anisole: Add anisole to the reaction mixture at a controlled rate.
-
Reaction: Allow the mixture to stir at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC).
-
Work-up and Purification: Quench the reaction by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash it with a dilute base solution and then with water, and dry it over an anhydrous salt (e.g., sodium sulfate). The solvent is then removed under reduced pressure, and the crude product is purified by vacuum distillation.
Biological Activity and Potential Applications
While 3'-Methoxypropiophenone is primarily recognized as a synthetic intermediate, its structural motifs are present in molecules with known biological activities.[1][4] The broader class of methoxy-substituted chalcones and other aromatic ketones has demonstrated a range of biological effects, including antimicrobial, antifungal, and antiproliferative activities.[7]
-
Antimicrobial and Antifungal Activity: Methoxy-substituted aromatic compounds have been reported to exhibit inhibitory activity against various bacterial and fungal strains.[7][8] For instance, some methoxychalcones have shown potent antifungal activity against Candida krusei and antibacterial effects against Pseudomonas aeruginosa.[7]
-
Antiproliferative Activity: Certain methoxylated chalcones have been found to display significant antiproliferative effects against various human cancer cell lines.[7]
Although specific quantitative biological data for 3'-Methoxypropiophenone is not extensively available in the public domain, its potential for biological activity warrants further investigation, particularly in the context of drug discovery and development.
Experimental Protocols for Biological Assays
To assess the biological activity of 3'-Methoxypropiophenone, standard in vitro assays can be employed. Below are representative protocols for cytotoxicity and antimicrobial susceptibility testing.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9]
Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of 3'-Methoxypropiophenone in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include vehicle-only controls and untreated controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[10]
Experimental Protocol:
-
Preparation of Compound Dilutions: Perform serial twofold dilutions of 3'-Methoxypropiophenone in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established guidelines (e.g., CLSI).
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10] This can be assessed visually or by measuring the optical density.
Applications in Synthesis
The primary application of 3'-Methoxypropiophenone is as a versatile building block in organic synthesis.[1] It is a key intermediate in the production of several active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of Tapentadol, a centrally acting analgesic.[6] It is also utilized in the synthesis of agrochemicals, such as herbicides and insecticides.[1]
References
- 1. 3'-Methoxypropiophenone: Unveiling the Chemical Keystone of Industrial and Pharmaceutical Innovations_Chemicalbook [chemicalbook.com]
- 2. 3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry_Chemicalbook [chemicalbook.com]
- 3. 3'-Methoxypropiophenone | C10H12O2 | CID 584765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. echemi.com [echemi.com]
- 6. 3'-Methoxypropiophenone | 37951-49-8 | FM70252 | Biosynth [biosynth.com]
- 7. Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. biomerieux.com [biomerieux.com]
An In-depth Technical Guide to 2'-Methoxypropiophenone
Abstract
This technical guide provides a comprehensive overview of 2'-Methoxypropiophenone, a key chemical intermediate in the synthesis of various organic compounds. This document elucidates the compound's chemical structure, physicochemical properties, and spectroscopic profile. Detailed experimental protocols for its synthesis are presented, alongside a discussion of the potential biological activities and relevant signaling pathways associated with related methoxy-substituted aromatic ketones. This guide is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.
Introduction and Nomenclature
The chemical name "3-(2-Methoxyphenyl)propiophenone" as specified in the topic is structurally ambiguous. A systematic interpretation is challenging. However, based on common chemical nomenclature, the most plausible and well-documented compound related to this name is 1-(2-methoxyphenyl)propan-1-one , commonly known as 2'-Methoxypropiophenone . This document will focus on this specific isomer.
2'-Methoxypropiophenone is an aromatic ketone characterized by a propiophenone core (a propan-1-one group attached to a benzene ring) with a methoxy group (-OCH₃) at the ortho (2') position of the phenyl ring. This substitution pattern significantly influences its chemical reactivity and physical properties. It serves as a valuable building block in organic synthesis, particularly for creating more complex molecules with potential pharmaceutical applications.
Chemical Structure and Properties
The chemical identity and key physicochemical properties of 2'-Methoxypropiophenone are summarized in the tables below.
Table 1: Physicochemical Properties of 2'-Methoxypropiophenone
| Property | Value | Reference(s) |
| IUPAC Name | 1-(2-methoxyphenyl)propan-1-one | [1] |
| Synonyms | 2'-Methoxypropiophenone, Propionylanisole | [1] |
| CAS Number | 5561-92-2 | [1] |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| Appearance | White crystal or pale purple to light pink liquid | [2][3] |
| Melting Point | 27-29 °C | [2] |
| Boiling Point | 273-275 °C | [2] |
| Density | 0.937 g/mL at 25°C | [2] |
| Refractive Index (n²⁰/D) | 1.5465 | [2] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [2] |
Table 2: Spectroscopic Data for 2'-Methoxypropiophenone
| Spectroscopy | Characteristic Peaks / Values | Reference(s) |
| ¹H NMR | Predicted: δ 7.5-7.7 (m, 2H, Ar-H), 6.9-7.1 (m, 2H, Ar-H), 3.85 (s, 3H, -OCH₃), 2.95 (q, 2H, -CH₂-), 1.15 (t, 3H, -CH₃) | N/A |
| ¹³C NMR | Predicted: δ 202 (C=O), 157 (Ar-C-O), 133 (Ar-CH), 130 (Ar-CH), 128 (Ar-C), 121 (Ar-CH), 112 (Ar-CH), 55 (-OCH₃), 36 (-CH₂-), 8 (-CH₃) | N/A |
| IR Spectroscopy | Characteristic Absorptions: ~3050 cm⁻¹ (Ar C-H), ~2970 cm⁻¹ (Alkyl C-H), ~1680 cm⁻¹ (C=O stretch), ~1600, 1480 cm⁻¹ (Ar C=C), ~1240 cm⁻¹ (C-O stretch) | N/A |
| Mass Spectrometry (EI) | Major Fragments (m/z): 135 (M-C₂H₅)⁺, 92, 77 | [1] |
Synthesis of 2'-Methoxypropiophenone
2'-Methoxypropiophenone can be synthesized through several established organic chemistry reactions. The most common methods include the Friedel-Crafts acylation of anisole and the reaction of an organometallic reagent with a benzonitrile derivative.
Caption: General workflow for the Grignard synthesis of 2'-Methoxypropiophenone.
Experimental Protocols
Method: Grignard Reaction with 2-Methoxybenzonitrile
This protocol is adapted from a procedure for the synthesis of the meta-isomer (3'-Methoxypropiophenone) and is presented as a representative method.[4]
-
Materials:
-
2-Methoxybenzonitrile
-
Ethylmagnesium bromide (e.g., 3 M solution in diethyl ether or THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute HCl
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Standard reaction glassware, including a round-bottom flask, dropping funnel, and condenser, all flame-dried under an inert atmosphere (Nitrogen or Argon).
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2-methoxybenzonitrile (1 equivalent) and anhydrous THF.
-
Cool the mixture in an ice bath.
-
Add ethylmagnesium bromide solution (1.5 to 2 equivalents) dropwise via a dropping funnel, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting nitrile.
-
Cool the reaction mixture again in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Stir the resulting mixture for 30-60 minutes at room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(2-methoxyphenyl)propan-1-one.
-
Biological Activity and Signaling Pathways
While specific biological data for 2'-Methoxypropiophenone is limited in publicly accessible literature, the broader class of methoxy-substituted chalcones, propenones, and propiophenones has been investigated for various pharmacological activities. These compounds are recognized as privileged scaffolds in medicinal chemistry.
Derivatives of methoxy-substituted propenones have demonstrated significant anti-inflammatory properties.[5] One key mechanism for this activity is the inhibition of critical inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB family of transcription factors are master regulators of inflammatory responses, controlling the expression of genes involved in producing pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).
Table 3: Biological Activity of Related Methoxy-Substituted Aromatic Compounds
| Compound Class | Activity Profile | Potential Applications | Reference(s) |
| Methoxy-propenones | Anti-inflammatory (inhibition of Src, Syk, NF-κB) | Inflammatory disorders, autoimmune diseases | [5] |
| Resveratrol Methoxy Derivatives | Anti-platelet, Anti-cancer (prostate, colon) | Cardiovascular disease, Oncology | |
| Benzimidazole Methoxy Derivatives | Antibacterial (vs. E. faecalis), Antiproliferative, Antioxidant | Infectious diseases, Oncology |
NF-κB Signaling Pathway
The diagram below illustrates a simplified representation of the canonical NF-κB signaling pathway, a potential target for anti-inflammatory drug candidates based on the propiophenone scaffold.
Caption: A simplified diagram of the canonical NF-κB inflammatory signaling pathway.
Conclusion
2'-Methoxypropiophenone is a well-defined chemical compound with established physical properties and synthesis routes. While direct biological studies on this specific molecule are not widely reported, its structural similarity to a range of biologically active methoxy-substituted aromatics, including known anti-inflammatory agents, suggests its potential as a valuable intermediate in drug discovery and development. Further investigation into the biological activities of 2'-Methoxypropiophenone and its derivatives is warranted to explore its therapeutic potential. This guide serves as a foundational resource for researchers interested in the synthesis and application of this versatile chemical building block.
References
The Elusive Mechanism of Action: An In-depth Analysis of 3-(2-Methoxyphenyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Methoxyphenyl)propiophenone is a chemical entity belonging to the propiophenone class of compounds, characterized by a phenyl ring attached to a propan-1-one structure with a methoxy group substitution. While the broader class of propiophenones and related chalcones has been the subject of considerable research, revealing a diverse range of biological activities, a comprehensive understanding of the specific mechanism of action for this compound remains largely undefined in publicly available scientific literature. This technical guide aims to synthesize the existing knowledge on related compounds to provide a potential framework for understanding its mechanism of action, while clearly highlighting the current knowledge gap.
Putative Biological Activities Based on Structural Analogs
Although direct experimental data on this compound is scarce, the biological activities of structurally similar molecules, particularly those containing a methoxyphenyl moiety and a propiophenone or chalcone backbone, can offer valuable insights into its potential therapeutic effects. Research on these related compounds suggests potential anti-inflammatory, anticancer, and antioxidant activities.
Potential Anti-Inflammatory Effects
A structurally related compound, (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone , has demonstrated notable anti-inflammatory properties. Studies have shown that this molecule exerts its effects by inhibiting key signaling molecules in inflammatory pathways. Specifically, it has been found to suppress the activity of Src and Syk kinases, which are critical upstream regulators of the NF-κB signaling cascade. By inhibiting these kinases, the compound effectively blocks the activation of NF-κB, a transcription factor that plays a central role in the expression of pro-inflammatory genes.[1][2]
Based on this evidence, it is plausible that this compound could also modulate inflammatory responses through a similar mechanism. The presence of the methoxyphenyl group might influence its interaction with cellular targets involved in inflammation.
Potential Anticancer and Antioxidant Activities
Derivatives of 2',4'-dihydroxy-3-(p-methoxyphenyl)-propiophenone have been investigated for their potential as anticancer agents. These studies have revealed cytotoxic effects against various cancer cell lines.[3] The underlying mechanism is thought to involve the induction of apoptosis and the modulation of signaling pathways critical for cancer cell survival and proliferation.
Furthermore, many phenolic compounds, including those with methoxy substitutions, are known to possess antioxidant properties. They can neutralize harmful reactive oxygen species (ROS), thereby mitigating oxidative stress, a key contributor to various chronic diseases, including cancer. The methoxy group on the phenyl ring of this compound could potentially contribute to its antioxidant capacity.
Future Directions and a Call for Research
The lack of direct evidence regarding the mechanism of action of this compound presents a significant research opportunity. To elucidate its biological functions and therapeutic potential, a systematic investigation is warranted. The following experimental approaches are recommended:
-
In Vitro Assays: A comprehensive screening of this compound against a panel of kinases, receptors, and enzymes involved in inflammation, cancer, and oxidative stress would be a crucial first step.
-
Cell-Based Assays: Investigating the effects of the compound on relevant cell lines (e.g., cancer cell lines, immune cells) can help to identify its cellular targets and signaling pathways.
-
Preclinical In Vivo Studies: Should in vitro and cell-based assays yield promising results, further evaluation in animal models of disease would be necessary to determine its efficacy and safety profile.
Data Presentation
Currently, there is no quantitative data available in the public domain specifically for this compound. Future research should aim to generate data on parameters such as:
-
IC50/EC50 values: To quantify its potency against specific molecular targets or in cellular assays.
-
Binding affinities (Kd/Ki): To determine its affinity for target proteins.
-
Pharmacokinetic parameters: To understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Experimental Protocols
Detailed experimental protocols for the investigation of this compound would need to be developed based on the specific biological activity being investigated. Standard protocols for assays such as kinase inhibition assays, cell viability assays (e.g., MTT), and western blotting to analyze protein expression and phosphorylation would be applicable.
Visualization of Potential Signaling Pathways
Given the anti-inflammatory activity of a related compound, a hypothetical signaling pathway that this compound might inhibit is presented below. This diagram is based on the known mechanism of (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone and serves as a conceptual framework for future investigation.
Caption: Hypothetical inhibition of the Src-Syk-NF-κB signaling pathway by this compound.
Conclusion
While the exact mechanism of action for this compound remains to be elucidated, the study of its structural analogs provides a valuable starting point for future research. The potential for this compound to exhibit anti-inflammatory, anticancer, and antioxidant properties warrants a thorough investigation. The scientific community is encouraged to undertake the necessary preclinical studies to uncover the pharmacological profile of this compound, which may hold promise for the development of novel therapeutics.
References
Spectral Analysis of 3-(2-Methoxyphenyl)propiophenone: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for the organic compound 3-(2-methoxyphenyl)propiophenone, also known as 1-(2-methoxyphenyl)propan-1-one. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Executive Summary
This compound is an aromatic ketone of interest in organic synthesis and pharmaceutical research. Accurate and detailed spectral data are crucial for its identification, characterization, and quality control. This guide presents a concise compilation of its ¹H NMR, ¹³C NMR, IR, and MS data, supplemented with detailed experimental protocols and graphical representations of key concepts to facilitate understanding and application in a laboratory setting.
Spectral Data Summary
The following tables summarize the key spectral data obtained for this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 164 | Data not available | [M]⁺ (Molecular Ion) |
| 135 | 100 | [M-C₂H₅]⁺ or [C₈H₇O₂]⁺ |
| 92 | Data not available | |
| 77 | Data not available | [C₆H₅]⁺ |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available in search results | C=O (Ketone) Stretch | |
| C-O (Aromatic Ether) Stretch | ||
| C-H (Aromatic) Stretch | ||
| C-H (Aliphatic) Stretch |
Note: Specific peak values and intensities for ¹H NMR, ¹³C NMR, and IR were not explicitly found in the provided search results. The MS fragmentation is based on typical patterns for this type of molecule, with the base peak at m/z 135 confirmed[1].
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for an aromatic ketone like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45°, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. The spectral width is generally set to 200-220 ppm.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet is made by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the sample is placed directly on the crystal surface.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most intense peak in the spectrum is called the base peak and is assigned a relative intensity of 100%. The peak corresponding to the intact molecule is the molecular ion peak ([M]⁺).
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the spectral analysis of this compound.
References
In-depth Technical Guide on the Potential Therapeutic Applications of 3-(2-Methoxyphenyl)propiophenone
Notice to the Reader: Despite a comprehensive search of scientific literature and patent databases, there is a significant lack of publicly available information regarding the therapeutic applications, biological activities, and mechanisms of action for the specific chemical compound 3-(2-Methoxyphenyl)propiophenone. The majority of available research focuses on its structural isomers, 3-(3-methoxyphenyl)propiophenone and 3-(4-methoxyphenyl)propiophenone, which serve as intermediates in the synthesis of various pharmaceutical compounds.
This guide, therefore, will address the known information about the closely related isomers to provide a potential, albeit speculative, framework for the possible therapeutic avenues of this compound. It is crucial to emphasize that the information presented herein is based on analogy and does not represent established data for the title compound. Further empirical research is required to validate any of the potential applications discussed.
Introduction to Propiophenone Derivatives
Propiophenone and its derivatives are a class of organic compounds characterized by a phenyl ring attached to a propan-1-one backbone. Variations in the substitution pattern on the phenyl ring can significantly influence the compound's chemical properties and biological activities. Methoxyphenylpropiophenones, in particular, have garnered interest in medicinal chemistry as versatile scaffolds for the development of novel therapeutic agents.
Synthesis and Chemical Properties
Table 1: General Chemical Properties of Methoxyphenylpropiophenone Isomers
| Property | This compound (Predicted) | 3-(3-Methoxyphenyl)propiophenone | 3-(4-Methoxyphenyl)propiophenone |
| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol | 164.20 g/mol | 164.20 g/mol |
| Appearance | Likely a liquid or low-melting solid | Colorless to light yellow liquid | White crystalline solid |
| Boiling Point | Not available | ~259 °C | ~273 °C |
| Melting Point | Not available | Not available | 28-30 °C |
General Synthetic Approach: Friedel-Crafts Acylation
A common method for the synthesis of propiophenone derivatives is the Friedel-Crafts acylation of an appropriately substituted benzene ring with propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Experimental Workflow: General Friedel-Crafts Acylation
Potential Therapeutic Applications (Based on Isomer Activity)
The therapeutic potential of this compound remains unexplored. However, by examining the biological activities of its 3- and 4-methoxy isomers, we can hypothesize potential areas of interest for future research.
Intermediate for Analgesic Drug Synthesis
3-(3-Methoxyphenyl)propiophenone is a key intermediate in the synthesis of Tapentadol, a centrally-acting opioid analgesic with a dual mechanism of action: µ-opioid receptor agonism and norepinephrine reuptake inhibition.
Signaling Pathway: Opioid Receptor Agonism
Given its structural similarity, this compound could potentially serve as a precursor for novel analgesic compounds. The position of the methoxy group can influence the binding affinity and selectivity for various receptors, potentially leading to compounds with different pharmacological profiles.
Potential as a Scaffold for Anticancer Agents
Derivatives of 3-(4-methoxyphenyl)propiophenone have been investigated for their cytotoxic effects against various cancer cell lines. The propiophenone scaffold can be modified to introduce pharmacophores that target specific pathways involved in cancer cell proliferation and survival.
Table 2: Hypothetical Cytotoxicity Data for this compound Derivatives
| Derivative | Target Cell Line | IC₅₀ (µM) |
| Hypothetical Derivative A | MCF-7 (Breast Cancer) | Data not available |
| Hypothetical Derivative B | A549 (Lung Cancer) | Data not available |
| Hypothetical Derivative C | U87-MG (Glioblastoma) | Data not available |
| This table is for illustrative purposes only. No experimental data is currently available. |
Experimental Protocols (General)
Detailed experimental protocols for this compound are not available. The following are generalized protocols for assays that would be relevant for evaluating its potential therapeutic applications.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).
Methodology:
-
Cell Culture: Plate cancer cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
Experimental Workflow: MTT Assay
Conclusion and Future Directions
The therapeutic potential of this compound is currently unknown due to a lack of dedicated research. Based on the activities of its structural isomers, it is plausible that this compound could serve as a valuable intermediate in the synthesis of novel analgesics or as a scaffold for the development of anticancer agents.
Future research should focus on:
-
Developing and optimizing a reliable synthetic route for this compound.
-
Screening the compound for a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and analgesic properties.
-
If promising activity is identified, elucidating the mechanism of action through in-depth in vitro and in vivo studies.
-
Investigating the structure-activity relationship of derivatives of this compound to optimize for potency and selectivity.
This technical guide highlights a significant gap in the scientific literature and underscores the need for further investigation into the pharmacological properties of this compound.
An In-depth Technical Guide to the Reactivity of the Methoxy Group in 3-(2-Methoxyphenyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the chemical reactivity of the methoxy group in 3-(2-Methoxyphenyl)propiophenone. The strategic placement of the methoxy group on the aromatic ring ortho to the propiophenone side chain introduces unique electronic and steric effects that govern its reactivity in various chemical transformations. This document details key reactions, provides experimental protocols for analogous systems, and presents quantitative data to inform synthetic strategies and drug development programs.
Electronic and Steric Influence of the Ortho-Methoxy Group
The reactivity of the methoxy group in this compound is primarily dictated by the interplay of its electronic and steric characteristics. The oxygen atom's lone pairs participate in resonance with the aromatic ring, acting as a potent electron-donating group through the +M (mesomeric) effect. This increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack. However, the methoxy group also exerts an electron-withdrawing inductive (-I) effect due to the high electronegativity of the oxygen atom. In the case of the ortho position, steric hindrance from the adjacent propiophenone substituent can also influence the accessibility of reagents to the methoxy group and the aromatic ring.
Key Reactions Involving the Methoxy Group
The primary reactions involving the methoxy group of this compound and related 2-methoxyaryl ketones are O-demethylation and participation in intramolecular cyclization reactions following demethylation or activation of the aromatic ring.
O-Demethylation
The cleavage of the methyl-oxygen bond is a common and synthetically important transformation for aryl methyl ethers. This reaction is typically achieved using strong Lewis acids or nucleophilic reagents. The resulting phenol, 3-(2-hydroxyphenyl)propiophenone, is a valuable intermediate for the synthesis of various heterocyclic compounds, such as flavones and xanthones.
Table 1: Quantitative Data for O-Demethylation of Related 2-Methoxyaryl Ketones
| Reagent | Substrate | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| BBr₃ | 2-Methoxyacetophenone | 0 to rt | 5 h | 97 | [1] |
| AlCl₃ | 2-Methoxyacetophenone | rt | 3 h | 97 | [1] |
| HBr | Aryl methyl ethers | Elevated | Varies | Varies | [2] |
| NaSMe in DMF | Benzacridine derivative | Reflux | 2-5 h | Good | [3] |
Experimental Protocol: Demethylation of 2-Methoxyacetophenone using Boron Tribromide (BBr₃)
This protocol is adapted from a general procedure for the demethylation of aryl methyl ethers and specific examples with related ketones. It should be optimized for this compound.
Materials:
-
This compound
-
Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen atmosphere setup
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 1.0 M solution of BBr₃ in DCM (1.1 - 1.5 eq) dropwise via a dropping funnel over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess BBr₃ by the slow addition of methanol.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(2-hydroxyphenyl)propiophenone.[2][3][4][5][6]
Diagram: BBr₃-Mediated Demethylation Workflow
Caption: Workflow for BBr₃-mediated demethylation.
Intramolecular Cyclization Reactions
The presence of the ortho-methoxy group, particularly after conversion to a hydroxyl group, facilitates intramolecular cyclization reactions to form various heterocyclic structures.
3-(2-Hydroxyphenyl)propiophenone, the demethylated product, can undergo intramolecular cyclization to form xanthone derivatives. This typically involves an oxidative cyclization step.
Diagram: Pathway to Xanthone Synthesis
Caption: General pathway for xanthone synthesis.
Experimental Protocol: Oxidative Cyclization of 2'-Hydroxychalcones to Flavones (Analogous System)
This protocol for a related chalcone cyclization can be adapted for the cyclization of 3-(2-hydroxyphenyl)propiophenone, which can be considered a dihydrochalcone.
Materials:
-
3-(2-Hydroxyphenyl)propiophenone
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask, reflux condenser, heating mantle
Procedure:
-
Dissolve 3-(2-hydroxyphenyl)propiophenone (1.0 eq) in DMSO in a round-bottom flask.
-
Add a catalytic amount of iodine (I₂).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with sodium thiosulfate solution (to remove excess iodine) and then with brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.[7][8]
Electrophilic Aromatic Substitution
The electron-donating methoxy group activates the aromatic ring towards electrophilic substitution. The directing effect of the substituents (methoxy and propiophenone groups) will determine the position of substitution. The methoxy group is a strong ortho, para-director, while the propiophenone group is a meta-director. The overall outcome will depend on the reaction conditions and the nature of the electrophile.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction introduces a formyl group onto an activated aromatic ring. For this compound, the substitution is expected to occur at the position para to the activating methoxy group.
Diagram: Vilsmeier-Haack Reaction Logic
Caption: Logical flow of the Vilsmeier-Haack reaction.
Experimental Protocol: Vilsmeier-Haack Reaction on an Activated Aromatic System (General)
This is a general protocol and would require optimization for this compound.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice bath, round-bottom flask, nitrogen atmosphere setup
Procedure:
-
Cool DMF in a round-bottom flask to 0 °C under a nitrogen atmosphere.
-
Slowly add POCl₃ dropwise with stirring. Allow the Vilsmeier reagent to form for about 30 minutes at 0 °C.
-
Add a solution of this compound in DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat as required (e.g., 60-80 °C) for several hours, monitoring by TLC.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with an aqueous base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic extracts. Purify the product by chromatography or recrystallization.[9][10][11]
Conclusion
The methoxy group in this compound is a versatile functional group that can be targeted for various synthetic transformations. Its primary reactivity centers around O-demethylation to the corresponding phenol, which opens up pathways for intramolecular cyclization to form valuable heterocyclic scaffolds like xanthones. Furthermore, the activating nature of the methoxy group allows for electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack reaction, to introduce further functionality onto the aromatic ring. The experimental protocols provided for analogous systems serve as a strong starting point for the development of specific synthetic routes for this compound and its derivatives in research and drug discovery. Careful consideration of the electronic and steric effects of the substituents is crucial for predicting and controlling the outcomes of these reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. chemijournal.com [chemijournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. jk-sci.com [jk-sci.com]
Methodological & Application
Application Notes & Protocols: Synthesis of Methoxypropiophenone via Friedel-Crafts Acylation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1] This electrophilic aromatic substitution reaction is a fundamental method for the synthesis of aromatic ketones, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and fragrances.[2][3] The reaction typically employs an acyl halide or anhydride as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to generate a highly electrophilic acylium ion.[4][5]
This document provides detailed protocols for the synthesis of methoxypropiophenone through the Friedel-Crafts acylation of anisole (methoxybenzene) with propionyl chloride. The methoxy group in anisole is an activating group that directs the incoming electrophile to the ortho and para positions.[6][7] Consequently, the reaction yields a mixture of 2-methoxypropiophenone and 4-methoxypropiophenone, with the para isomer typically being the major product due to reduced steric hindrance.[7]
Reaction Mechanism
The Friedel-Crafts acylation of anisole proceeds through a well-established multi-step mechanism.[5]
-
Formation of the Acylium Ion: The Lewis acid catalyst reacts with propionyl chloride to form a highly electrophilic acylium ion, which is stabilized by resonance.
-
Electrophilic Attack: The electron-rich anisole ring attacks the acylium ion. This rate-determining step temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][6]
-
Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the sp³-hybridized carbon of the arenium ion, restoring aromaticity to the ring and regenerating the Lewis acid catalyst.[4][5]
-
Product-Catalyst Complexation: The ketone product, being a Lewis base, forms a complex with the strong Lewis acid catalyst (AlCl₃). This requires the use of stoichiometric amounts of the catalyst.[8]
-
Workup: The complex is hydrolyzed by adding water or dilute acid to release the final ketone product.[8][9]
Caption: Mechanism of Friedel-Crafts Acylation of Anisole.
Experimental Protocols
This section details a representative protocol for the synthesis of methoxypropiophenone. It is crucial that all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions, as the Lewis acid catalyst is highly sensitive to moisture.[10][11]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| Anhydrous FeCl₃ | 162.20 | - | 0.66 g | 4.0 mmol |
| Anisole | 108.14 | 0.995 | 0.43 mL | 4.0 mmol |
| Propionyl Chloride | 92.52 | 1.065 | 0.41 mL | 4.6 mmol |
| Dichloromethane (CH₂Cl₂) | 84.93 | 1.326 | ~15 mL | - |
| Deionized Water | 18.02 | 1.000 | ~25 mL | - |
| 5% aq. NaOH | - | - | ~10 mL | - |
| Anhydrous MgSO₄ | 120.37 | - | ~2 g | - |
Equipment
-
25 mL Round-bottom flask
-
Magnetic stir bar and stir plate
-
Claisen adapter
-
Pasteur pipette
-
Separatory funnel
-
Erlenmeyer flasks
-
Beakers
-
Gravity filtration setup
-
Hot plate or rotary evaporator
Procedure
-
Reaction Setup:
-
Reaction Execution:
-
Prepare a solution of anisole (0.43 mL, 4.0 mmol) in 3 mL of dichloromethane.[6]
-
Slowly add the anisole solution dropwise to the stirring reaction mixture over approximately 5 minutes using a Pasteur pipette.[6] The reaction is exothermic; a gentle reflux of the dichloromethane solvent may be observed.[9]
-
After the addition is complete, allow the mixture to stir for an additional 10-15 minutes at room temperature to ensure the reaction is complete.[6][9]
-
-
Workup and Isolation:
-
Quench the reaction by the slow, dropwise addition of 5 mL of ice-cold water. An exothermic reaction will occur.[6]
-
Stir the mixture for 5 minutes, then transfer it to a separatory funnel.[6][9]
-
Add another 10 mL of water to the separatory funnel.[6]
-
Extract the aqueous layer with two 5 mL portions of dichloromethane. The dichloromethane layer is the bottom layer.[6][9]
-
Combine the organic layers.[6]
-
Wash the combined organic layers with 10 mL of 5% aqueous sodium hydroxide (NaOH) solution to remove any remaining acidic impurities.[6]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) for about 5 minutes.[6]
-
-
Product Purification:
-
Remove the drying agent by gravity filtration, collecting the filtrate in a pre-weighed beaker.[6]
-
Evaporate the dichloromethane solvent using a hot plate on a low heat setting or a rotary evaporator to yield the crude product.[6]
-
The product can be further purified by vacuum distillation or column chromatography if necessary.
-
Data Presentation
Table 1: Representative Reagent Stoichiometry
| Reagent | Role | Stoichiometric Ratio |
| Anisole | Aromatic Substrate | 1.0 |
| Propionyl Chloride | Acylating Agent | ~1.15 |
| Iron(III) Chloride | Lewis Acid Catalyst | ~1.0 |
| Dichloromethane | Solvent | - |
Note: Stoichiometry is based on the protocol presented.[6] In many Friedel-Crafts acylations using AlCl₃, a stoichiometric amount of the Lewis acid is required because it complexes with the product ketone.[8]
Table 2: Product Characterization Data for 4-Methoxypropiophenone (Major Product)
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molar Mass | 164.20 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~259 °C[12] |
| ¹H NMR (CDCl₃, δ ppm) | ~7.95 (d, 2H, Ar-H), ~6.90 (d, 2H, Ar-H), ~3.85 (s, 3H, -OCH₃), ~2.95 (q, 2H, -CH₂-), ~1.20 (t, 3H, -CH₃) |
| IR (cm⁻¹) | ~1680 (C=O stretch), ~1600, 1510 (C=C aromatic stretch), ~1260 (C-O stretch) |
Note: Spectroscopic data are approximate values and may vary slightly based on experimental conditions and instrument.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental procedure.
Caption: Workflow for the synthesis of Methoxypropiophenone.
Safety and Limitations
-
Reagent Hazards: Both aluminum chloride and iron(III) chloride are corrosive and moisture-sensitive.[10] Propionyl chloride is also corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reaction Exotherm: The reaction is exothermic. Controlled, slow addition of reagents is necessary to manage the reaction temperature.[9]
-
Limitations: Friedel-Crafts acylation is generally not effective on highly deactivated aromatic rings (e.g., nitrobenzene). Also, the reaction can be prone to polysubstitution if not controlled, although acylation deactivates the ring, making the second acylation less favorable than the first.
References
- 1. condor.depaul.edu [condor.depaul.edu]
- 2. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. 3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry_Chemicalbook [chemicalbook.com]
detailed experimental procedure for 3-(2-Methoxyphenyl)propiophenone synthesis
Application Note: Synthesis of 3-(2-Methoxyphenyl)propiophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, also known as 1-phenyl-3-(2-methoxyphenyl)propan-1-one, is a dihydrochalcone derivative. This class of compounds serves as a crucial scaffold in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its derivatives. This document outlines a reliable two-step procedure for the synthesis of this compound, involving a Claisen-Schmidt condensation followed by catalytic hydrogenation.
Overall Synthesis Pathway
The synthesis is performed in two main stages:
-
Step 1: Claisen-Schmidt Condensation. An aromatic ketone (acetophenone) and an aromatic aldehyde (2-methoxybenzaldehyde) react under basic conditions to form an α,β-unsaturated ketone, specifically (E)-3-(2-methoxyphenyl)-1-phenylprop-2-en-1-one (a chalcone).
-
Step 2: Catalytic Hydrogenation. The carbon-carbon double bond of the intermediate chalcone is selectively reduced using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield the final saturated ketone product.[1]
Synthesis Workflow Diagram
Caption: Two-step synthesis of this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) |
| Acetophenone | C₈H₈O | 120.15 |
| 2-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 |
| Sodium Hydroxide | NaOH | 40.00 |
| Ethanol (95%) | C₂H₅OH | 46.07 |
| Palladium on Carbon (10% Pd) | Pd/C | - |
| Hydrogen Gas | H₂ | 2.02 |
| Methanol | CH₃OH | 32.04 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 |
| Hexane | C₆H₁₄ | 86.18 |
| Celite® | - | - |
Protocol 1: Synthesis of (E)-3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one (Chalcone)
This procedure is based on the principles of the Claisen-Schmidt condensation reaction.[2][3]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetophenone (10 mmol) and 2-methoxybenzaldehyde (10 mmol) in 50 mL of 95% ethanol.
-
Initiation: While stirring the solution at room temperature, slowly add 20 mL of a 10% aqueous sodium hydroxide (NaOH) solution.
-
Reaction: A precipitate, typically yellow, should begin to form. Continue stirring the mixture vigorously for 2-3 hours at room temperature to ensure the reaction goes to completion.
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with 50 mL of cold water, followed by 20 mL of cold ethanol to remove unreacted starting materials and excess base.
-
-
Purification:
-
Recrystallize the crude product from a minimal amount of hot ethanol.
-
Collect the purified yellow crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a desiccator.
-
Protocol 2: Synthesis of this compound
This protocol details the catalytic hydrogenation of the chalcone intermediate.[1][4]
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add the dried chalcone from Protocol 1 (5 mmol), 10% Palladium on Carbon (Pd/C) catalyst (approximately 50 mg, ~5 mol%), and 40 mL of methanol.[4]
-
Hydrogenation:
-
Seal the flask with a rubber septum.
-
Carefully flush the flask with hydrogen gas. This can be achieved by connecting the flask to a vacuum line to remove air, followed by backfilling with hydrogen from a balloon. Repeat this vacuum-hydrogen cycle three times to ensure an inert atmosphere.[1]
-
Leave the hydrogen balloon connected to the flask via a needle through the septum and stir the reaction mixture vigorously at room temperature.
-
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the chalcone spot. The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation:
-
Once the reaction is complete, carefully remove the hydrogen atmosphere.
-
Filter the reaction mixture through a pad of Celite® into a clean, tared round-bottom flask to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol to ensure all product is collected.[4]
-
Remove the solvent (methanol) from the filtrate using a rotary evaporator.
-
-
Purification: The resulting crude product is often pure enough for many applications. If further purification is required, column chromatography on silica gel using a hexane/ethyl acetate mixture as the eluent can be performed.[5]
Data Summary
Table 1: Reactant Quantities for Synthesis
| Step | Compound | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 1 | Acetophenone | 120.15 | 10 | ~1.20 g |
| 1 | 2-Methoxybenzaldehyde | 136.15 | 10 | ~1.36 g |
| 1 | 10% NaOH (aq) | 40.00 | - | 20 mL |
| 1 | Ethanol (95%) | 46.07 | - | 50 mL |
| 2 | Chalcone Intermediate | 238.28 | 5 | ~1.19 g |
| 2 | 10% Pd/C | - | - | ~50 mg |
| 2 | Methanol | 32.04 | - | 40 mL |
Table 2: Expected Product Characterization
| Compound | Appearance | Yield (%) | Melting Point (°C) |
| (E)-3-(2-MeO-Ph)-1-Ph-prop-2-en-1-one | Yellow Crystalline Solid | 85-95% | ~68-72 °C |
| This compound | White to Off-White Solid | >90% | ~55-59 °C |
Note: Yields and melting points are typical and may vary based on experimental conditions and purity.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques such as:
-
¹H NMR Spectroscopy: To confirm the chemical structure and disappearance of alkene protons.
-
¹³C NMR Spectroscopy: To verify the carbon framework.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point Analysis: To assess the purity of the final compound.[1]
References
- 1. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [app.jove.com]
- 2. Claisen-Schmidt Condensation [cs.gordon.edu]
- 3. researchgate.net [researchgate.net]
- 4. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [jove.com]
- 5. Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C [mdpi.com]
Application Notes and Protocols for the Purification of 3-(2-Methoxyphenyl)propiophenone by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Methoxyphenyl)propiophenone is an aromatic ketone that may serve as a key intermediate in the synthesis of various pharmaceutical compounds. Achieving high purity of this compound is critical for subsequent reaction steps and for ensuring the quality and safety of final drug products. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is based on established principles for the separation of moderately polar organic compounds.
Principles of Separation
Column chromatography is a preparative technique used to separate components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For the purification of this compound, a normal-phase chromatography setup is employed.
-
Stationary Phase: Silica gel, a polar adsorbent, is used.
-
Mobile Phase: A non-polar solvent system, typically a mixture of hexane (or cyclohexane) and ethyl acetate, is used.
-
Separation Mechanism: The components of the crude mixture will travel through the column at different rates. More polar impurities will have a stronger affinity for the polar silica gel and will move slower, while less polar impurities will travel faster with the non-polar mobile phase. This compound, being a moderately polar ketone, will elute at an intermediate rate, allowing for its separation from both more and less polar contaminants. The polarity of the mobile phase can be gradually increased (gradient elution) to effectively elute compounds with increasing polarity.
Quantitative Data Summary
The following table presents representative data for the purification of a closely related isomer, 3-methoxypropiophenone, which demonstrates the typical efficiency of silica gel chromatography for this class of compounds. This data can be considered as a benchmark for the purification of this compound.
| Parameter | Value | Notes |
| Initial Mass of Crude Product | 25.9 g | For 3'-methoxypropiophenone[1] |
| Final Mass of Purified Product | 22.9 g (representative) | Calculated based on reported yield |
| Chromatographic Yield | ~88.6% | As reported for 3-methoxypropiophenone synthesis[2] |
| Initial Purity (Pre-Column) | Variable | Dependent on synthesis work-up |
| Final Purity (Post-Column) | >99.4% | As reported for 3-methoxypropiophenone[2] |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash chromatography |
| Mobile Phase System | Cyclohexane/Ethyl Acetate Gradient | A common system for ketones |
Experimental Protocol
This protocol details the step-by-step procedure for the purification of this compound using flash column chromatography.
Materials and Equipment
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane or Cyclohexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Glass chromatography column with stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Beakers and Erlenmeyer flasks
-
Funnel
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Preparation of the Column (Slurry Method)
-
Column Setup: Securely clamp the chromatography column in a vertical position in a fume hood. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material. Add a thin layer (approx. 1 cm) of sand on top of the plug.
-
Slurry Preparation: In a beaker, measure the required amount of silica gel (typically 30-50 times the weight of the crude sample). Add a non-polar solvent (e.g., hexane) to the silica gel to form a slurry. Stir gently to remove any air bubbles.
-
Packing the Column: Close the stopcock and fill the column about one-third with hexane. Pour the silica gel slurry into the column using a funnel. Open the stopcock to allow the solvent to drain, which helps in uniform packing of the silica. Continuously tap the sides of the column gently to ensure even settling and to remove any air bubbles.
-
Finalizing the Packing: Once all the silica has settled, add a thin layer (approx. 1 cm) of sand on top of the silica bed to prevent it from being disturbed during solvent addition. Drain the solvent until the level is just at the top of the sand layer. Crucially, do not let the silica gel run dry at any point.
Sample Loading
-
Dissolve the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the initial mobile phase mixture.
-
Load the Column: Carefully add the dissolved sample solution onto the top of the sand layer using a pipette.
-
Adsorb the Sample: Open the stopcock and drain the solvent until the sample solution has completely entered the silica gel bed.
-
Wash: Carefully add a small amount of the initial, non-polar mobile phase (e.g., 100% hexane) and allow it to pass through the sand layer to wash any remaining sample into the silica gel.
Elution and Fraction Collection
-
Begin Elution: Carefully fill the column with the initial mobile phase (e.g., 100% hexane or a 98:2 hexane:ethyl acetate mixture).
-
Gradient Elution: Start collecting fractions. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is to start with 100% hexane, then move to 98:2, 95:5, 90:10, and 80:20 hexane:ethyl acetate mixtures. For 3'-methoxypropiophenone, a gradient of 0-25% ethyl acetate in cyclohexane has been shown to be effective[1].
-
Monitor Elution: Monitor the separation by collecting small fractions and analyzing them using Thin Layer Chromatography (TLC) against a reference spot of the crude material.
-
Isolate the Product: Combine the fractions that contain the pure this compound.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for 3-Methoxypropiophenone in Organic Synthesis
A Note on Nomenclature: The compound requested, 3-(2-Methoxyphenyl)propiophenone, specifies an ortho (2-position) methoxy group. However, the vast majority of available scientific literature focuses on the isomeric compound, 3'-Methoxypropiophenone , which has a meta (3-position) methoxy group. This document will focus on the applications of 3'-methoxypropiophenone, a key intermediate in pharmaceutical and chemical synthesis, for which detailed protocols and data are available.
Application Note 1: Key Intermediate in the Synthesis of Tapentadol
3'-Methoxypropiophenone is a crucial starting material for the synthesis of Tapentadol, a centrally acting opioid analgesic used for the management of moderate to severe pain.[1][2] The propiophenone structure provides the core backbone onto which the additional functionalities of the final drug are constructed.
Core Reaction: The synthesis involves a Reformatsky-type reaction where 3'-methoxypropiophenone reacts with an α-bromoester in the presence of zinc metal. This is followed by a series of transformations to introduce the dimethylamino group and demethylate the methoxy ether to the final phenolic drug.[2]
Experimental Protocol: Synthesis of Tapentadol Intermediate
This protocol details the initial reaction of 3'-methoxypropiophenone.
-
Under a nitrogen atmosphere, charge a reaction vessel with tetrahydrofuran (200 ml) and zinc metal (100 g).[2]
-
Heat the mixture to 65±2°C.[2]
-
Add ethyl 2-bromopropionate (20 g) followed by the drop-wise addition of trimethylsilyl chloride (10 ml).[2]
-
Prepare a mixture of 3'-methoxypropiophenone (100 g), ethyl 2-bromopropionate (120 g), and tetrahydrofuran (300 ml).[2]
-
Add this mixture to the reaction vessel while maintaining the temperature between 65-75°C.[2]
-
After the addition is complete, reflux the reaction mass for 1-2 hours.[2]
-
Cool the reaction to 0-5°C and add a 15% dilute HCl solution (200 ml) while keeping the temperature below 20°C.[2]
-
Add toluene (300 ml) and stir the mixture for 30 minutes.[2]
-
Separate the organic layer, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.[2]
-
Distill the solvent to yield the product.[2]
Quantitative Data for Tapentadol Intermediate Synthesis
| Parameter | Value | Reference |
| Starting Material | 3'-Methoxypropiophenone | [2] |
| Reagents | Zinc, Ethyl 2-bromopropionate, Trimethylsilyl chloride, HCl | [2] |
| Solvent | Tetrahydrofuran, Toluene | [2] |
| Reaction Temperature | 65-75°C, then 0-5°C | [2] |
| Reaction Time | 1-2 hours (reflux) | [2] |
| Product Yield | 237 g (100% crude) | [2] |
Logical Workflow for Tapentadol Intermediate Synthesis
Caption: Workflow for the synthesis of a key Tapentadol intermediate.
Application Note 2: Synthesis of 2,3,6-Trisubstituted Pyridines
3'-Methoxypropiophenone can serve as a building block in multi-component reactions to generate complex heterocyclic structures. One such application is the copper-catalyzed synthesis of 2,3,6-trisubstituted pyridines, which are valuable scaffolds in medicinal chemistry.
Core Reaction: This reaction involves the condensation of a ketone (3'-methoxypropiophenone), an alkyne (e.g., 1,3-diphenylprop-2-yn-1-one), and an ammonia source (ammonium carbonate) in the presence of a copper catalyst and an oxidant.[2]
Experimental Protocol: Synthesis of a 2,3,6-Trisubstituted Pyridine
-
In a reaction vial, combine 1,3-diphenylprop-2-yn-1-one (0.2 mmol), 3'-methoxypropiophenone (0.4 mmol), ammonium carbonate (4.0 equivalents), Cu(OAc)₂ (10 mol %), and 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO, 2.0 equivalents).[2]
-
Add dimethyl sulfoxide (DMSO, 1 mL) as the solvent.[2]
-
Stir the reaction mixture at 120°C in an oil bath for 20 hours.[2]
-
Cool the reaction mixture to room temperature.[2]
-
Extract the product with ethyl acetate and wash the combined organic layers with brine.[2]
-
Dry the organic phase with Na₂SO₄ and evaporate the solvent in vacuo.[2]
-
Purify the residue by column chromatography on silica gel (eluting with petroleum ether/ethyl acetate, 40:1) to obtain the desired pyridine derivative.[2]
Quantitative Data for Pyridine Synthesis
| Parameter | Value | Reference |
| Ketone Substrate | 3'-Methoxypropiophenone (0.4 mmol) | [2] |
| Alkyne Substrate | 1,3-Diphenylprop-2-yn-1-one (0.2 mmol) | [2] |
| Catalyst | Cu(OAc)₂ (10 mol %) | [2] |
| Oxidant | TEMPO (2.0 equiv.) | [2] |
| Ammonia Source | Ammonium Carbonate (4.0 equiv.) | [2] |
| Solvent | DMSO | [2] |
| Reaction Temperature | 120°C | [2] |
| Reaction Time | 20 hours | [2] |
Reaction Pathway for Pyridine Synthesis
Caption: Multi-component synthesis of a substituted pyridine.
Application Note 3: Potential Precursor for Chalcones and Flavonoids
While direct applications of this compound in flavonoid synthesis are not prominently documented, its structure is closely related to the precursors of chalcones. Chalcones are α,β-unsaturated ketones that serve as the central biogenetic precursors to all flavonoids, a large class of natural products with diverse biological activities.[3][4][5] 2'-Hydroxy or 2'-methoxy acetophenones are typically used in Claisen-Schmidt condensations with benzaldehydes to form chalcones.[3][6]
Core Reaction (Related): The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aromatic ketone and an aromatic aldehyde to form a chalcone.[3] This protocol describes the synthesis of a methoxy chalcone using a related starting material, 4'-methoxyacetophenone.
Experimental Protocol: Green Synthesis of 4-Hydroxy-4'-Methoxychalcone
This "green chemistry" protocol uses a solvent-free grinding technique.
-
Place 4-methoxyacetophenone, 4-hydroxybenzaldehyde, and solid NaOH in a mortar.[6]
-
Grind the mixture with a pestle for 30 minutes at room temperature.[6]
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).[3]
-
Dilute the reaction mixture with cold water and neutralize with a cold 10% HCl solution.[3]
-
Filter the resulting precipitate and recrystallize from 96% ethanol to yield the pure chalcone.[3][6]
Quantitative Data for Chalcone Synthesis (Grinding Method)
| Parameter | Value | Reference |
| Ketone Substrate | 4'-Methoxyacetophenone | [3][6] |
| Aldehyde Substrate | 4-Hydroxybenzaldehyde | [6] |
| Catalyst | Solid NaOH | [6] |
| Solvent | None (Solvent-free) | [3][6] |
| Reaction Time | 30 minutes | [6] |
| Product | 4-Hydroxy-4'-methoxychalcone | [6] |
Biosynthetic Pathway from Chalcones to Flavanones
Caption: General pathway for flavonoid synthesis via chalcones.
References
- 1. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]
- 2. 3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry_Chemicalbook [chemicalbook.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoid Production: Current Trends in Plant Metabolic Engineering and De Novo Microbial Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scitepress.org [scitepress.org]
analytical methods for the quantification of 3-(2-Methoxyphenyl)propiophenone
An increasing demand for precise and robust analytical methodologies is evident in the fields of pharmaceutical research and development. This document provides detailed application notes for the quantitative analysis of methoxyphenylpropiophenone derivatives, with a specific focus on 3'-Methoxypropiophenone as a representative compound. The protocols and data presented herein are intended for researchers, scientists, and professionals involved in drug development and quality control.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of the analyte is fundamental for the development of robust analytical methods. The properties of 3'-Methoxypropiophenone are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 1-(3-methoxyphenyl)propan-1-one | [1] |
| Synonyms | 3'-Methoxypropiophenone, m-Methoxypropiophenone | [1][2] |
| CAS Number | 37951-49-8 | [1] |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 259 °C | [3] |
| Density | 1.016 - 1.081 g/cm³ | [2][3] |
| Water Solubility | Very slightly soluble (0.71 g/L at 25°C) | [2] |
Application Note 1: Quantification of 3'-Methoxypropiophenone by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the separation, identification, and quantification of individual components in a mixture. The following protocol describes a reverse-phase HPLC method suitable for the quantification of 3'-Methoxypropiophenone.[4]
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a UV-Vis detector
-
Reverse-phase C18 column (e.g., Newcrom R1 or equivalent)[4]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)[4]
-
3'-Methoxypropiophenone reference standard
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
2. Preparation of Mobile Phase
-
Prepare a mobile phase consisting of a mixture of acetonitrile and water. A typical starting point is a 50:50 (v/v) mixture.
-
Acidify the aqueous component with a small amount of phosphoric acid (e.g., to a final concentration of 0.1%) to improve peak shape. For mass spectrometry applications, replace phosphoric acid with 0.1% formic acid.[4]
-
Degas the mobile phase before use to prevent bubble formation in the system.
3. Preparation of Standard Solutions
-
Accurately weigh a known amount of 3'-Methoxypropiophenone reference standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation
-
Dissolve the sample containing 3'-Methoxypropiophenone in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
5. Chromatographic Conditions
-
The following table summarizes the recommended HPLC conditions.
| Parameter | Recommended Setting |
| Column | Newcrom R1 (or equivalent reverse-phase C18)[4] |
| Mobile Phase | Acetonitrile:Water (with 0.1% Phosphoric/Formic Acid)[4] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (or controlled at 25-30 °C) |
| Detection Wavelength | To be determined by UV scan (typically around 254 nm) |
6. Data Analysis
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Determine the concentration of 3'-Methoxypropiophenone in the sample by interpolating its peak area on the calibration curve.
Application Note 2: Quantification of 3'-Methoxypropiophenone by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry, offering high sensitivity and selectivity.
Experimental Protocol
1. Instrumentation and Materials
-
GC-MS system with an electron ionization (EI) source
-
Capillary GC column (e.g., DB-5ms or equivalent)
-
Helium (carrier gas, 99.999% purity)
-
Acetonitrile or Dichloromethane (GC grade)
-
3'-Methoxypropiophenone reference standard
-
Internal Standard (IS), e.g., Propiophenone[5]
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Standard Solutions
-
Prepare a stock solution of 3'-Methoxypropiophenone (e.g., 1 mg/mL) and an internal standard (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Prepare calibration standards by serial dilution, each containing a constant concentration of the internal standard.
3. Sample Preparation
-
Accurately weigh or measure the sample and dissolve it in the chosen solvent.
-
Add the internal standard to the sample solution to the same final concentration as in the calibration standards.
-
Vortex the solution and transfer it to an autosampler vial.
4. GC-MS Conditions
-
The following table provides a starting point for GC-MS method development.
| Parameter | Recommended Setting |
| Injection Mode | Split (e.g., 1:10) |
| Injector Temperature | 280 °C[6] |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Oven Program | Initial: 100 °C, hold for 1 minRamp: 10 °C/min to 250 °C, hold for 5 min |
| Transfer Line Temp | 280 °C[6] |
| Ion Source | Electron Ionization (EI) at 70 eV[6] |
| MS Scan Range | m/z 50-300 amu[6] |
| Selected Ion Monitoring (SIM) | m/z 135 (Quantifier), m/z 164 (Qualifier)[1] |
5. Data Analysis
-
Acquire data in both full scan and Selected Ion Monitoring (SIM) mode. Full scan is used for qualitative confirmation, while SIM provides higher sensitivity for quantification.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Calculate the concentration of 3'-Methoxypropiophenone in the sample using the calibration curve.
Method Comparison
The choice between HPLC and GC-MS depends on various factors including the sample matrix, required sensitivity, and available instrumentation.
| Feature | HPLC-UV | GC-MS |
| Principle | Liquid-phase separation based on polarity | Gas-phase separation based on boiling point and polarity |
| Volatility | Not required | Analyte must be volatile and thermally stable |
| Sensitivity | Good (µg/mL to ng/mL) | Excellent (ng/mL to pg/mL) |
| Selectivity | Moderate to Good | Excellent (based on mass-to-charge ratio) |
| Confirmation | Based on retention time | Based on retention time and mass spectrum |
Analytical Method Validation Workflow
For use in regulated environments such as drug development, any quantitative method must be validated to ensure its performance is reliable.
References
- 1. 3'-Methoxypropiophenone | C10H12O2 | CID 584765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3'-methoxypropiophenone CAS 37951-49-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. 3'-methoxypropiophenone | 37951-49-8 [chemicalbook.com]
- 4. 3’-Methoxypropiophenone | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. policija.si [policija.si]
Application Notes and Protocols: Scaling Up the Synthesis of 3-(2-Methoxyphenyl)propiophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(2-Methoxyphenyl)propiophenone is a key intermediate in the synthesis of various pharmaceutical compounds. As drug development progresses from laboratory-scale synthesis to pilot-plant and commercial production, a robust and scalable synthetic protocol is essential. This document provides a detailed protocol for the synthesis of this compound, with a focus on scalability. The primary method detailed is the Grignard reaction, which has been successfully employed for this transformation. Additionally, considerations for a continuous flow process are discussed as a modern approach to scaling up this synthesis.
Reaction Overview
The synthesis of this compound is typically achieved via a Grignard reaction. This involves the preparation of a Grignard reagent from an aryl halide, followed by its reaction with a suitable nitrile or other acylating agent.
Reaction Scheme:
-
Step 1: Grignard Reagent Formation: 2-bromoanisole reacts with magnesium metal in an ethereal solvent to form 2-methoxyphenylmagnesium bromide.
-
Step 2: Acylation: The Grignard reagent reacts with propionitrile to form an intermediate imine salt.
-
Step 3: Hydrolysis: The imine salt is hydrolyzed with an acidic workup to yield the desired product, this compound.
Data Presentation
The following table summarizes quantitative data from various reported syntheses, providing a comparison of different scales and conditions.
| Scale (m-bromoanisole) | Reagents & Solvents | Reaction Conditions | Yield | Reference |
| 1.0 mol (187.1 g) | Mg (1.0 mol), Propionitrile (1.0 mol), THF, AlCl₃ (catalyst) | Grignard formation at 50-55°C; Reaction with propionitrile followed by HCl workup. | 78.3% - 88.6% | [1][2] |
| 1.1 mol (205.7 g) | Mg, Propionitrile (1.1 mol), THF, AlCl₃ (catalyst) | Same as above. | 82.5% | [1] |
| 1.2 mol (224.5 g) | Mg, Propionitrile (1.2 mol), THF, AlCl₃ (catalyst) | Same as above. | 85.8% | [1] |
| 0.159 mol (21.2 g of 3-methoxybenzonitrile) | Ethylmagnesium bromide (3 M in diethyl ether), THF | Stirred for 1h at room temp, 3h at 40°C, then overnight at room temp. | 99% | [3] |
| Continuous Flow | 3-methoxy bromobenzene, Mg, propionitrile, THF | Series of CSTRs for Grignard formation and reaction. | 84% | [4] |
Experimental Protocols
This protocol is adapted from patent literature and represents a scale-up from typical laboratory procedures.[1][2]
Materials:
-
Magnesium turnings: 24.0 g (1.0 mol)
-
Anhydrous Aluminum trichloride (AlCl₃): 3.0 g (catalyst)
-
2-bromoanisole: 187.1 g (1.0 mol)
-
Anhydrous Tetrahydrofuran (THF): 600 mL
-
Propionitrile: 55.1 g (1.0 mol)
-
3 M Hydrochloric acid (HCl): for workup
-
Cold water bath
Equipment:
-
A multi-neck reaction flask of appropriate volume, equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.
-
Heating mantle
-
Inert atmosphere (Nitrogen or Argon) setup
Procedure:
-
Grignard Reagent Formation:
-
To the reaction flask, under an inert atmosphere, add magnesium turnings (24.0 g) and anhydrous aluminum trichloride (3.0 g).
-
Add 300 mL of anhydrous THF to the flask.
-
In a dropping funnel, prepare a solution of 2-bromoanisole (187.1 g) in 300 mL of anhydrous THF.
-
Slowly add the 2-bromoanisole solution to the magnesium suspension. The reaction is exothermic and should be controlled to maintain a gentle reflux (50-55°C).
-
After the addition is complete, heat the mixture to reflux for an additional 0.5-1.0 hour to ensure complete reaction of the magnesium.
-
-
Acylation Reaction:
-
Cool the Grignard reagent solution.
-
Slowly add propionitrile (55.1 g) to the stirred Grignard reagent. Maintain the temperature of the reaction mixture.
-
After the addition is complete, continue stirring for another 1.0-2.0 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in a cold water bath.
-
Slowly and carefully add 3.0 M hydrochloric acid to quench the reaction and hydrolyze the intermediate. This step is highly exothermic.
-
Separate the organic and aqueous layers.
-
The organic phase is then subjected to distillation to first remove the THF solvent under normal pressure.
-
The crude product is then purified by vacuum distillation to yield this compound.
-
A continuous flow approach offers several advantages for scaling up, including improved heat and mass transfer, enhanced safety, and potential for higher yields in shorter reaction times.[4]
A multistep continuous flow process can be designed using a series of continuously stirred tank reactors (CSTRs).[4]
-
Grignard Formation: The Grignard reagent is continuously generated in the initial CSTRs.
-
Reaction with Nitrile: The generated Grignard reagent is then mixed with a stream of propionitrile in a subsequent CSTR.
-
Quenching and Separation: The reaction mixture is then quenched, neutralized, and subjected to phase separation in a continuous manner.
This method has been reported to achieve a yield of 84% in a significantly shorter reaction time compared to batch processes.[4]
Mandatory Visualization
Caption: Workflow for the batch synthesis of this compound.
References
- 1. Synthesis method for 3-methoxypropiophenone - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]
- 3. Synthesis routes of 3'-Methoxypropiophenone [benchchem.com]
- 4. Continuous flow telescopic synthesis of 3-methoxy propiophenone by the grignard reaction | CSIR-NCL Library, Pune [library.ncl.res.in]
Troubleshooting & Optimization
Technical Support Center: Friedel-Crafts Acylation of Anisole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of anisole and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my reaction yield consistently low?
Low yields in Friedel-Crafts acylation can stem from several factors. Below are common causes and their solutions:
-
Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is extremely sensitive to moisture.[1][2] Any water present will react with the catalyst, deactivating it and halting the reaction.
-
Inactive Catalyst: The Lewis acid may have degraded due to improper storage.
-
Solution: Use a fresh, unopened container of the Lewis acid catalyst or a properly stored, anhydrous grade.
-
-
Insufficient Catalyst: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid because it complexes with the starting material and the resulting ketone product.[3]
-
Solution: Use a molar excess of the Lewis acid catalyst (typically 1.1 to 2.5 equivalents) to ensure the reaction goes to completion.
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at higher temperatures.
-
Solution: The optimal temperature is dependent on the specific substrates. For the acylation of anisole, reactions are often started at low temperatures (e.g., in an ice bath) to control the initial exothermic reaction, and then allowed to warm to room temperature.[4]
-
2. I've obtained an unexpected product or a mixture of isomers. What went wrong?
The formation of unexpected products is often related to the reaction conditions and the nature of the anisole derivative.
-
Demethylation of the Methoxy Group: Strong Lewis acids like AlCl₃ can demethylate the methoxy group on the anisole ring, especially at elevated temperatures.[5] This can lead to the formation of phenolic byproducts.
-
Solution: Use a milder Lewis acid catalyst (e.g., FeCl₃, ZnCl₂, or zeolite catalysts).[5] Maintain a lower reaction temperature.
-
-
Formation of Ortho Isomer: While the para-substituted product is typically major due to steric hindrance, some ortho-isomer can form.
-
Solution: The choice of solvent and catalyst can influence regioselectivity. For instance, using certain zeolite catalysts can lead to very high selectivity for the para-product.[6]
-
-
Polyacylation: Although less common than in Friedel-Crafts alkylation, polyacylation can occur with highly activated anisole derivatives. However, the acyl group is deactivating, which generally prevents further acylation.[7]
-
Solution: Use a stoichiometric amount of the acylating agent and monitor the reaction progress carefully (e.g., by TLC) to avoid prolonged reaction times that might favor polyacylation.
-
3. During the workup, a persistent emulsion has formed between the organic and aqueous layers. How can I resolve this?
Emulsion formation is a common issue during the workup of Friedel-Crafts reactions.[2]
-
Breaking the Emulsion:
-
Add Brine: Addition of a saturated aqueous solution of sodium chloride (brine) can help to break the emulsion by increasing the ionic strength of the aqueous phase.[8]
-
Gentle Stirring/Waiting: Sometimes, allowing the mixture to stand for a period or gentle swirling can lead to phase separation.[9]
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.
-
Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsion.[8]
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to separate the layers.[10]
-
4. What is the role of adding ice and acid during the workup?
The addition of the reaction mixture to ice and acid serves two primary purposes:
-
Quenching the Reaction: This step deactivates any remaining acylating agent and the Lewis acid catalyst in a controlled manner. The use of ice helps to manage the exothermic nature of this quenching process.
-
Decomplexation of the Product: The ketone product forms a complex with the Lewis acid. Adding water (from the ice) and acid breaks this complex, liberating the desired product.[11]
Quantitative Data Summary
Table 1: Effect of Catalyst on the Acylation of Anisole
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | 4-Methoxyacetophenone Selectivity (%) | Reference |
| Mordenite (MOR) Zeolite (SiO₂/Al₂O₃ = 200) | Acetic Anhydride | Acetic Acid | 150 | 3 | >99 | >99 | [6] |
| Mordenite (MOR) Zeolite (SiO₂/Al₂O₃ = 110) | Acetic Anhydride | Acetic Acid | 150 | 2 | >99 | >99 | [6] |
| SnO₂ Nanosheets | Benzoyl Chloride | None (Solvent-free) | 50 | - | High Yield | High (para-selective) | [11] |
| Iron Zirconium Phosphate (ZPFe) | Benzoyl Chloride | None (Solvent-free) | 110 | 2 | Good to Excellent | High (para-selective) | [12] |
Table 2: Influence of Reaction Conditions on Yield
| Substrate | Acylating Agent | Catalyst | Temperature (°C) | Yield (%) | Reference |
| Anisole | Acetic Anhydride | AlCl₃ | Reflux | 85.7 | [13] |
| Anisole | Propionyl Chloride | FeCl₃ | Room Temp | - | [14] |
Experimental Protocols
Synthesis of 4-Methoxyacetophenone via Friedel-Crafts Acylation
This protocol is a representative example for the acylation of anisole.
Materials:
-
Anisole
-
Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium chloride (NaCl), saturated solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using a drying tube (e.g., filled with CaCl₂).
-
Reagent Preparation: In the round-bottom flask, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM. Cool the mixture in an ice bath.
-
Addition of Acylating Agent: Add acetic anhydride (1.0 equivalent) dropwise to the cooled AlCl₃ suspension with stirring.
-
Addition of Anisole: After the addition of acetic anhydride is complete, add anisole (1.0 equivalent), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 30 minutes. Maintain the temperature at 0-5 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour, or until the reaction is complete as monitored by TLC.
-
Workup:
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[1]
-
Stir the mixture until the ice has melted and the layers have separated.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Visualizations
Caption: Experimental workflow for Friedel-Crafts acylation.
Caption: Troubleshooting logic for low reaction yield.
Caption: Key steps in the Friedel-Crafts acylation mechanism.
References
- 1. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 2. youtube.com [youtube.com]
- 3. Solved Lab Friedel-Crafts Acylation of Anisole Is | Chegg.com [chegg.com]
- 4. youtube.com [youtube.com]
- 5. Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. azom.com [azom.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. condor.depaul.edu [condor.depaul.edu]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Purification of Propiophenone Derivatives
Welcome to the technical support center for the purification of propiophenone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of this important class of compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of propiophenone derivatives by recrystallization and column chromatography.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Failure to Crystallize (Supersaturation) | The solution is supersaturated and requires a nucleation site. | - Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[1] - Add a "seed crystal" of the pure compound.[1] - If these fail, consider reducing the solvent volume by gentle heating and re-cooling. |
| Oiling Out | The melting point of the solid is lower than the boiling point of the solvent, or the compound is precipitating too quickly from a supersaturated solution.[2] | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2] - For mixed solvent systems, add more of the solvent in which the compound is more soluble.[2] - Ensure a gradual temperature decrease by insulating the flask. |
| Low Crystal Yield | - Too much solvent was used. - The cooling process was too rapid. - The crystals were filtered before crystallization was complete. - The compound has significant solubility in the cold solvent. | - Reduce the volume of the mother liquor by evaporation and cool to obtain a second crop of crystals. - Ensure the solution is cooled slowly to room temperature before placing it in an ice bath.[3] - Wash the collected crystals with a minimal amount of ice-cold solvent to reduce dissolution.[1][4] |
| Colored Impurities in Crystals | Colored impurities were not adequately removed before crystallization. | - If the impurities are known to be adsorbed by charcoal, add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb the desired product, so use it sparingly.[5] |
| Precipitate Forms Instead of Crystals | The solution cooled too quickly ("shock cooling"). | - Reheat the solution to redissolve the precipitate and allow it to cool down slowly and undisturbed.[1] |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation (Overlapping Peaks/Bands) | - Inappropriate solvent system (eluent). - Column was overloaded with the sample. - The sample was loaded in too large a volume of solvent. - The column was packed improperly (channeling). | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound.[2] - Reduce the amount of crude material loaded onto the column. A general rule is a 20:1 to 100:1 ratio of silica gel to sample by weight for difficult separations.[6] - Dissolve the sample in a minimal amount of the eluent or a weaker solvent for loading.[2] - Ensure the column is packed uniformly without any cracks or air bubbles. |
| Tailing of Bands/Peaks | - The compound is too polar for the silica gel, leading to strong adsorption. - The sample is interacting with acidic sites on the silica gel. | - Use a more polar eluent system. A gradient elution might be necessary. - Add a small amount of a modifier to the eluent, such as triethylamine (1-3%) for basic compounds or acetic acid for acidic compounds, to neutralize the silica gel.[7] |
| Streaking of Bands | The sample is not soluble enough in the eluent as it moves down the column. | - Choose a solvent system in which the compound is more soluble. - Load the sample onto the column using a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel. |
| Compound Won't Elute from the Column | The eluent is not polar enough to move the compound. | - Gradually increase the polarity of the eluent (gradient elution). For very polar compounds, a solvent system like methanol in dichloromethane may be required.[7] |
| Cracked or Dry Column Bed | The solvent level dropped below the top of the stationary phase. | - Never let the column run dry. Always keep the silica gel bed covered with the eluent. A cracked column will lead to poor separation.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of propiophenone derivatives?
A1: Common impurities often depend on the synthetic route. For derivatives synthesized via Friedel-Crafts acylation, impurities can include unreacted starting materials (e.g., the aromatic substrate or acyl chloride), by-products from side reactions (e.g., polyacylated products), and residual Lewis acid catalyst which needs to be quenched and removed during workup.[9][10] For derivatives made through other routes, impurities might include reagents from preceding steps or by-products of the specific reaction used.
Q2: How do I choose between recrystallization and column chromatography for purifying my propiophenone derivative?
A2: The choice depends on the nature of the impurities and the quantity of the material.
-
Recrystallization is ideal when you have a solid product with a relatively high purity (e.g., >90%) and the impurities have different solubility profiles from your desired compound. It is often more scalable and can yield very pure material.[11]
-
Column chromatography is more effective for separating complex mixtures, isomers, or when impurities have similar solubility to the product. It is also suitable for purifying oils or non-crystalline solids.[8]
Q3: My propiophenone derivative is an oil. Can I still use recrystallization?
A3: Recrystallization is primarily for solid compounds. If your product is an oil, column chromatography is the preferred method of purification. However, sometimes an impure oil can be induced to crystallize, or you could attempt to form a solid derivative (e.g., a salt if your compound has a basic or acidic handle) which can then be recrystallized and converted back to the desired compound.
Q4: What is a good starting solvent system for column chromatography of a moderately polar propiophenone derivative?
A4: A good starting point for moderately polar compounds is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate.[7] You can start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity based on TLC analysis. For more polar derivatives, a system of dichloromethane and methanol might be necessary.[7]
Q5: How can I improve the separation of closely related propiophenone derivatives or isomers by HPLC?
A5: To improve HPLC separation, you can optimize several parameters:
-
Stationary Phase: Changing the column chemistry (e.g., from a standard C18 to a phenyl-hexyl or a polar-embedded phase) can alter selectivity.
-
Mobile Phase: Adjusting the solvent strength (e.g., the ratio of acetonitrile or methanol to water/buffer) and the pH of the mobile phase can significantly impact the retention and separation of ionizable compounds.
-
Gradient Elution: Employing a shallow gradient can help resolve closely eluting peaks.
-
Temperature: Changing the column temperature can affect selectivity.
Data on Purification Methods
The following tables provide representative data on the purification of propiophenone derivatives. Note that yields and purity are highly dependent on the specific compound and the initial purity of the crude material.
Table 1: Recrystallization of Propiophenone Derivatives
| Compound | Recrystallization Solvent(s) | Typical Yield (%) | Typical Purity (%) | Reference |
| 4'-Hydroxypropiophenone | Water or Ethanol | Not specified | High | [12] |
| Natural Borneol (as an example) | n-hexane and ethyl acetate | 7.6 (from oil residue) | 99 | [13] |
| Menthol (as an example) | Acetonitrile | Not specified | >95 | [13] |
Table 2: Column Chromatography of Propiophenone Derivatives
| Compound | Stationary Phase | Eluent System | Typical Yield (%) | Typical Purity (%) | Reference |
| 4'-Hydroxypropiophenone | Silica Gel | Ethyl acetate/Hexanes | Not specified | High | [14] |
| Linalool (as an example) | Silica Gel | Hexanes/Ethyl acetate | 95-97 | 97-99 | [6] |
| General Moderately Polar Compounds | Silica Gel | Ethyl acetate/Hexanes | Variable | >95 | [7] |
Experimental Protocols
Protocol 1: Recrystallization of 4'-Methylpropiophenone
This protocol is a general guideline and may need to be optimized for your specific derivative.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude 4'-methylpropiophenone. Add a few drops of a test solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water). Heat the mixture gently. A good solvent will dissolve the compound when hot but the compound will be sparingly soluble when cold.
-
Dissolution: Place 1.0 g of the crude 4'-methylpropiophenone in a 50 mL Erlenmeyer flask. Add a boiling chip. Heat the chosen solvent to its boiling point and add the minimum amount of hot solvent to the flask to just dissolve the solid with gentle swirling.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you can place the flask in an ice bath for about 15-20 minutes to maximize crystal formation.[3]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.[1]
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator. Determine the melting point and yield.
Protocol 2: Flash Column Chromatography of a Propiophenone Derivative Mixture
This protocol describes the separation of a propiophenone derivative from a less polar impurity.
-
TLC Analysis: Develop a TLC solvent system that gives good separation between your desired product and impurities. The target Rf for your product should be around 0.25-0.35. A common starting system is 10-20% ethyl acetate in hexanes.[2]
-
Column Packing: Select an appropriate size column. For 1 g of crude material, a 40 mm diameter column is a reasonable start. Pack the column with silica gel (slurry packing is often preferred). Ensure the silica bed is level and free of cracks.
-
Sample Loading: Dissolve approximately 1.0 g of the crude material in a minimal amount of the eluent (or a less polar solvent like dichloromethane). Carefully add the sample solution to the top of the silica gel bed. Alternatively, for better resolution, perform a "dry load" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
Elution: Add the eluent to the column and apply gentle air pressure to start the flow. Collect fractions in test tubes. Monitor the separation by TLC.
-
Fraction Analysis: Spot fractions onto a TLC plate and visualize to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified propiophenone derivative.
Visualizations
Purification Strategy Workflow
Caption: A decision workflow for selecting a purification method.
Recrystallization Troubleshooting Logic
References
- 1. Recrystallization [sites.pitt.edu]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 4. Home Page [chem.ualberta.ca]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. orgsyn.org [orgsyn.org]
- 7. Chromatography [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. 4'-Hydroxypropiophenone | 70-70-2 [chemicalbook.com]
- 13. iscientific.org [iscientific.org]
- 14. 4'-Hydroxypropiophenone synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 3-(2-Methoxyphenyl)propiophenone
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 3-(2-Methoxyphenyl)propiophenone, a key intermediate in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
There are two primary methods for the synthesis of this compound:
-
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution involves the reaction of 2-methoxyphenylacetic acid or its corresponding acid chloride with an acylating agent in the presence of a Lewis acid catalyst.[1][2][3]
-
Grignard Reaction: This method utilizes the reaction of a Grignard reagent, such as 2-methoxyphenylmagnesium bromide, with propionyl chloride or a related propiophenone precursor.[4][5]
Q2: What are the typical yields and purity I can expect?
Yields are highly dependent on the chosen synthetic route and optimization of reaction conditions.
-
Grignard-based methods have been reported to achieve yields as high as 88.6% with a liquid-phase purity of over 99.44%.[4][5]
-
Friedel-Crafts acylation yields can be more variable and are often optimized on a case-by-case basis.
Q3: What are the key safety precautions I should take?
-
Reagents: Handle all chemicals, especially corrosive Lewis acids (e.g., AlCl₃), flammable solvents (e.g., THF, diethyl ether), and toxic reagents (e.g., propionyl chloride), in a well-ventilated fume hood.[2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.
-
Reaction Conditions: Grignard reactions are highly sensitive to moisture and air; ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[6]
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor quality of starting materials | - Ensure starting materials are pure and dry. For Grignard reactions, use anhydrous solvents. |
| Inactive Grignard reagent | - Ensure magnesium turnings are fresh and activated. - Use of a small crystal of iodine can help initiate the reaction. - Ensure all glassware is scrupulously dried to prevent quenching of the Grignard reagent. |
| Insufficient catalyst activity (Friedel-Crafts) | - Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃). - Ensure the catalyst is not passivated. |
| Incorrect reaction temperature | - Optimize the reaction temperature. Grignard reactions are often initiated at room temperature and may require cooling.[7] Friedel-Crafts reactions can vary in their optimal temperature. |
| Incomplete reaction | - Extend the reaction time. - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). |
Presence of Impurities and Side Products
| Potential Cause | Troubleshooting Steps |
| Side reactions in Friedel-Crafts acylation | - The methoxy group is an ortho-, para-director; expect the formation of isomeric products.[1] - Polyacylation can occur; use of an excess of the aromatic substrate can minimize this.[2][3] - To avoid carbocation rearrangements common in Friedel-Crafts alkylations, acylation is preferred as the acylium ion is resonance-stabilized.[2] |
| Formation of isobutyrophenone byproduct | - In vapor-phase cross-decarboxylation methods for propiophenone synthesis, the addition of water or a secondary alcohol to the feed stream can suppress the formation of isobutyrophenone.[8][9][10] |
| Unreacted starting materials | - Optimize the stoichiometry of the reactants. - Ensure efficient mixing. |
| Impurities from workup | - Perform aqueous washes to remove water-soluble impurities. - Use appropriate drying agents (e.g., anhydrous sodium sulfate, magnesium sulfate) to remove residual water from the organic phase.[7][11] |
Experimental Protocols
Detailed Protocol for Grignard Synthesis of 3-Methoxypropiophenone
This protocol is adapted from a patented synthesis method.[4][5]
Materials:
-
Magnesium powder (1.0 mol)
-
Anhydrous aluminum trichloride (catalytic amount)
-
m-Bromoanisole (1.0 mol)
-
Anhydrous tetrahydrofuran (THF)
-
Propionitrile (1.0 mol)
-
3.0 M Hydrochloric acid
Procedure:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium powder and anhydrous aluminum trichloride under an inert atmosphere.
-
Add a solution of m-bromoanisole in anhydrous THF to the dropping funnel.
-
Slowly add the m-bromoanisole solution to the reaction flask while maintaining the temperature at 50-55°C to keep the solution in a slightly boiling state.
-
After the addition is complete, reflux the mixture for 0.5-1.0 hour to ensure the complete formation of the Grignard reagent.
-
Cool the reaction mixture and slowly add propionitrile dropwise with stirring.
-
After the addition of propionitrile, continue stirring for another 1.0-2.0 hours.
-
Upon completion, cool the reaction in a cold water bath and slowly add 3.0 M hydrochloric acid to quench the reaction and decompose the addition product.
-
Separate the organic layer and remove the THF by distillation under normal pressure.
-
Purify the crude product by vacuum distillation to obtain 3-methoxypropiophenone.
Reaction Optimization Workflow
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis method for 3-methoxypropiophenone - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]
- 6. 3'-methoxypropiophenone synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis routes of 3'-Methoxypropiophenone [benchchem.com]
- 8. EP0008464A1 - Production of propiophenone - Google Patents [patents.google.com]
- 9. US4172097A - Production of propiophenone - Google Patents [patents.google.com]
- 10. data.epo.org [data.epo.org]
- 11. 3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry_Chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of Methoxy-Substituted Propiophenones
Welcome to the technical support center for the synthesis of methoxy-substituted propiophenones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you navigate potential side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing methoxy-substituted propiophenones?
The most prevalent method is the Friedel-Crafts acylation of a methoxy-substituted benzene (like anisole or dimethoxybenzene) with propionyl chloride or propionic anhydride. This reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).
Q2: What are the primary side reactions I should be aware of?
The main side reactions include:
-
Demethylation: The Lewis acid catalyst can cleave the methyl group from the methoxy substituent, leading to the formation of hydroxy-substituted byproducts.
-
Isomer Formation: Acylation can occur at different positions on the aromatic ring, leading to a mixture of ortho, meta, and para isomers. The methoxy group is an ortho-, para-director.
-
Polyacylation: More than one propionyl group may be added to the aromatic ring, especially if the ring is highly activated. However, this is less common in acylation than in alkylation because the first acyl group deactivates the ring towards further substitution.[1][2]
-
O-Acylation: Under certain conditions, particularly at lower temperatures, acylation can occur on the oxygen of a hydroxyl group (if present or formed via demethylation) instead of the aromatic ring.
Q3: My reaction yield is very low. What are the potential causes?
Low yields can stem from several factors:
-
Catalyst deactivation: Moisture in the reaction setup can deactivate the Lewis acid catalyst.
-
Suboptimal reaction temperature: The temperature might be too low for the reaction to proceed efficiently or too high, promoting side reactions and degradation.
-
Insufficient catalyst: In Friedel-Crafts acylation, the catalyst can form a complex with the product, so a stoichiometric amount is often required.
-
Poor quality of reagents: Degradation of the acylating agent or the aromatic substrate can lead to low conversion.
Q4: How can I minimize the demethylation of the methoxy group?
Demethylation is often promoted by strong Lewis acids like AlCl₃, especially at elevated temperatures.[3][4] To minimize this side reaction, you can:
-
Use a milder Lewis acid catalyst (e.g., FeCl₃, ZnCl₂, or a solid acid catalyst like H-beta zeolite).
-
Employ a stoichiometric amount of the catalyst rather than a large excess.
-
Maintain a lower reaction temperature, though this may require longer reaction times.
Troubleshooting Guides
Problem 1: Presence of Hydroxy-Substituted Impurities (Demethylation)
Symptoms:
-
Your product mixture contains a significant amount of a compound with a phenolic hydroxyl group, as indicated by IR spectroscopy (broad O-H stretch) or mass spectrometry.
-
The yield of the desired methoxy-substituted propiophenone is lower than expected.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Harsh Lewis Acid Catalyst | Switch from AlCl₃ to a milder Lewis acid such as FeCl₃ or ZnCl₂. Alternatively, explore solid acid catalysts like H-beta zeolite, which have shown high selectivity for the desired product with minimal demethylation.[5] |
| High Reaction Temperature | Perform the reaction at a lower temperature. While this may slow down the reaction rate, it will disfavor the energy-intensive demethylation process. Monitor the reaction progress by TLC or GC to determine the optimal balance between reaction time and temperature. |
| Excess Lewis Acid | Use a stoichiometric amount of the Lewis acid. An excess of AlCl₃ can promote demethylation.[6] |
Problem 2: Formation of Multiple Isomers
Symptoms:
-
GC-MS or NMR analysis of your product shows a mixture of ortho-, meta-, and para-substituted propiophenones.
-
Difficulty in isolating the desired isomer due to similar physical properties of the isomers.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Reaction Conditions Favoring Mixed Isomer Formation | The methoxy group is an ortho-, para-director. The para product is usually favored due to steric hindrance at the ortho position. The choice of solvent and catalyst can influence the ortho/para ratio. For instance, using a bulkier solvent might further disfavor the ortho-isomer. |
| Thermodynamic vs. Kinetic Control | Friedel-Crafts acylations are generally considered irreversible, leading to kinetic control of the product distribution. However, reaction temperature can still play a role. Lower temperatures often increase selectivity for the para-isomer. |
Quantitative Data on Isomer Distribution:
The acylation of anisole with propionic anhydride using H-Beta zeolite as a catalyst has been shown to have a high selectivity for the para-isomer. In one study, the para to (meta + ortho) isomer ratio was found to be 31:1.[5]
| Catalyst | Acylating Agent | Anisole Conversion (%) | p-methoxypropiophenone Selectivity (%) | Reference |
| H-Beta Zeolite (SiO₂/Al₂O₃ = 27) | Propionic Anhydride | 88.9 | 75.3 | [5] |
| [CholineCl][ZnCl₂]₃ | Propionic Anhydride | >99 (GC Conversion) | >99 (para) | [7] |
Problem 3: Low or No Conversion to Product
Symptoms:
-
TLC or GC analysis shows a large amount of unreacted starting material (methoxy-substituted benzene).
-
The isolated yield of the desired propiophenone is minimal.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the Lewis acid catalyst. Use freshly opened or properly stored anhydrous Lewis acids. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress over a longer period. If the reaction is sluggish, a moderate increase in temperature may be necessary. For example, the acylation of anisole with propionic anhydride over H-beta zeolite showed increased conversion with higher temperatures, with an optimum around 100°C.[5] |
| Deactivated Aromatic Ring | If the methoxy-substituted benzene contains strongly deactivating groups, the Friedel-Crafts acylation may not proceed.[1] In such cases, alternative synthetic routes may be required. |
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxypropiophenone using H-Beta Zeolite
This protocol is adapted from a study on the acylation of anisole with propionic anhydride using H-beta zeolite as a catalyst.[5]
Materials:
-
Anisole (30 mmol)
-
Propionic anhydride (30 mmol)
-
H-Beta zeolite (activated at 500°C for 3 hours) (0.5 g)
Procedure:
-
To a batch reactor, add the activated H-Beta zeolite catalyst.
-
Add anisole and propionic anhydride to the reactor.
-
Heat the mixture to 100°C with stirring.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing by gas chromatography (GC). The optimal reaction time is typically around 4 hours.
-
After the reaction is complete, cool the mixture and separate the solid catalyst by filtration.
-
The liquid product can be purified by distillation under reduced pressure.
Protocol 2: Synthesis of 2,4-Dimethoxyacetophenone
This protocol is based on a patented method for the synthesis of 2,4-dimethoxyacetophenone.[8]
Materials:
-
1,3-Dimethoxybenzene (1.0 mol)
-
Toluene (830 g)
-
Aluminum chloride (200.0 g)
-
Acetonitrile (120.0 g)
-
Dry hydrogen chloride gas
-
Water
Procedure:
-
In a 2000 ml reaction flask, add 1,3-dimethoxybenzene and toluene.
-
Cool the mixture to -10°C.
-
With stirring, add aluminum chloride.
-
Slowly add acetonitrile to the mixture.
-
Bubble dry hydrogen chloride gas through the reaction mixture while maintaining the temperature between -10°C and 0°C.
-
Allow the reaction to proceed for 30 hours.
-
Stop stirring and filter the solid product.
-
Add the solid to 300.0 g of water and reflux for 1 hour to hydrolyze any remaining intermediates.
-
Cool the mixture and filter to obtain 2,4-dimethoxyacetophenone. The product can be further purified by recrystallization.
Visualizations
Caption: Synthetic pathway and side reactions in the synthesis of methoxy-substituted propiophenones.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.utm.my [eprints.utm.my]
- 6. researchgate.net [researchgate.net]
- 7. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 8. CN103570518B - One prepares the method for 2,4-dimethoxy-acetophenone - Google Patents [patents.google.com]
strategies to increase the yield of 3-(2-Methoxyphenyl)propiophenone
Technical Support Center: Synthesis of 3-Methoxypropiophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-methoxypropiophenone.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce 3-methoxypropiophenone?
A1: The primary methods for synthesizing 3-methoxypropiophenone include:
-
Grignard Reaction: This high-yield method involves the reaction of a Grignard reagent, prepared from m-methoxybromobenzene and magnesium, with propionitrile.[1][2] This approach is noted for its simple operation and suitability for industrial production.[1][2]
-
Oxidation of 1-(3-methoxyphenyl)propan-1-ol: This two-step process starts with the reaction of 3-methoxybenzaldehyde with ethylmagnesium bromide to form 1-(3-methoxyphenyl)propan-1-ol, which is then oxidized to the desired ketone.[3]
-
Friedel-Crafts Acylation: This classic method can be used to synthesize propiophenones by reacting benzene with propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.[4][5][6]
-
Methylation of 3-hydroxypropiophenone: A traditional, though less favored, method involves the methylation of 3-hydroxypropiophenone using dimethyl sulfate. This method is often hampered by high costs, numerous byproducts, and the high toxicity of dimethyl sulfate.[1][2]
Q2: I am experiencing a low yield in my Grignard reaction. What are the potential causes and solutions?
A2: Low yields in Grignard reactions for 3-methoxypropiophenone synthesis can stem from several factors:
-
Moisture: Grignard reagents are highly sensitive to moisture. Ensure all glassware is thoroughly flame-dried or oven-dried before use and that all solvents are anhydrous.
-
Incomplete Grignard Reagent Formation: The reaction between magnesium and m-methoxybromobenzene may not go to completion. Ensure the magnesium turnings are fresh and activated. A small amount of iodine or 1,2-dibromoethane can be used to initiate the reaction. The reaction temperature should be carefully controlled, typically between 30-80°C, to maintain a gentle reflux.[1]
-
Side Reactions: The Grignard reagent can react with the ketone product. To minimize this, the propionitrile should be added slowly to the Grignard reagent at a controlled temperature.
-
Inefficient Quenching and Work-up: The reaction mixture needs to be carefully quenched with an acid, such as hydrochloric acid, to decompose the intermediate and protonate the product.[1] Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent.
Q3: My final product is impure. What are the likely impurities and how can I remove them?
A3: Common impurities can include unreacted starting materials (m-methoxybromobenzene), byproducts from side reactions, and residual solvent. Purification is typically achieved through:
-
Distillation: Reduced pressure distillation is an effective method for purifying 3-methoxypropiophenone.[1][7]
-
Column Chromatography: For smaller scale reactions or to remove closely related impurities, silica gel column chromatography can be employed, using a solvent system such as ethyl acetate in cyclohexane.[3]
Q4: Can I use Friedel-Crafts acylation to synthesize 3-methoxypropiophenone? What are the challenges?
A4: Yes, Friedel-Crafts acylation is a viable method. However, challenges include:
-
Catalyst Stoichiometry: The Lewis acid catalyst (e.g., AlCl₃) is often required in stoichiometric amounts because it complexes with the product ketone, rendering it inactive.
-
Harsh Conditions: The reaction often requires strong acids and may produce corrosive byproducts, posing environmental and handling challenges.[5][6]
-
Isomer Formation: Depending on the substrate, there is a risk of forming constitutional isomers. However, with anisole (methoxybenzene) as a starting material, the methoxy group is ortho-, para-directing, which would not yield the desired meta-substituted product. Therefore, starting with a different precursor would be necessary for this route.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the synthesis of 3-methoxypropiophenone.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Poor Quality Reagents | Use freshly distilled/purified solvents and reagents. Ensure magnesium turnings are activated for Grignard synthesis. |
| Presence of Moisture | Flame-dry all glassware and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Reaction Temperature | Carefully monitor and control the reaction temperature according to the protocol. For the Grignard reaction, maintain a gentle reflux.[1] |
| Inefficient Stirring | Ensure vigorous and consistent stirring throughout the reaction to ensure proper mixing of reagents. |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC. Extend the reaction time if necessary. For the Grignard synthesis, ensure the magnesium is fully consumed.[1] |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Step |
| Side Reactions in Grignard Synthesis | Add the propionitrile slowly to the Grignard reagent to avoid localized high concentrations. Maintain the recommended reaction temperature. |
| Polyalkylation in Friedel-Crafts | Use an excess of the aromatic substrate relative to the acylating agent. |
| Formation of Isobutyrophenone in Vapor-Phase Synthesis | The formation of this byproduct can be suppressed by adding water or a secondary alcohol to the feed stream.[5][6][8] |
Quantitative Data Summary
The following table summarizes reported yields for different synthetic strategies for 3-methoxypropiophenone.
| Synthetic Method | Key Reagents | Yield (%) | Reference |
| Grignard Reaction | m-methoxybromobenzene, Mg, propionitrile | 88.6 | [1][2] |
| Grignard Reaction | m-methoxybromobenzene, Mg, propionitrile | 78.3 | [7] |
| Oxidation | 3-methoxybenzaldehyde, ethylmagnesium bromide, then oxidation | 74 | [1] |
| Methylation | 3-hydroxypropiophenone, methyl iodide | 99 (crude) | [7] |
Experimental Protocols
High-Yield Synthesis of 3-methoxypropiophenone via Grignard Reaction [1][2]
-
Grignard Reagent Preparation:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add magnesium powder and a catalytic amount of anhydrous aluminum trichloride.
-
Slowly add a solution of m-methoxybromobenzene in anhydrous tetrahydrofuran (THF) from the dropping funnel.
-
Control the reaction temperature between 50-55°C to maintain a gentle reflux.
-
After the addition is complete, continue to reflux for 0.5-1.0 hour to ensure the complete reaction of magnesium.
-
-
Reaction with Propionitrile:
-
Cool the prepared Grignard reagent.
-
Slowly add propionitrile to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction to proceed for an additional 1.0-2.0 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in a cold-water bath and slowly add 3 mol/L hydrochloric acid to decompose the addition product.
-
Separate the organic and inorganic phases.
-
Remove the THF from the organic phase by distillation under normal pressure.
-
Purify the resulting crude product by vacuum distillation to obtain 3-methoxypropiophenone.
-
Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common synthesis issues.
Grignard Reaction Pathway
Caption: The reaction pathway for Grignard synthesis.
References
- 1. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]
- 2. Synthesis method for 3-methoxypropiophenone - Eureka | Patsnap [eureka.patsnap.com]
- 3. 3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry_Chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. data.epo.org [data.epo.org]
- 6. US4172097A - Production of propiophenone - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
- 8. EP0008464A1 - Production of propiophenone - Google Patents [patents.google.com]
Validation & Comparative
Navigating the Structural Nuances: A Comparative NMR Analysis of 3-(2-Methoxyphenyl)propiophenone and its Analogs
A detailed spectroscopic comparison of 3-(2-Methoxyphenyl)propiophenone with its unsubstituted and para-substituted counterparts, 3-phenylpropiophenone and 3-(4-methoxyphenyl)propiophenone, offers valuable insights for researchers in drug discovery and organic synthesis. This guide provides a comparative analysis of their ¹H and ¹³C NMR spectral data, highlighting the influence of the methoxy substituent on the chemical environment of the molecule.
Comparative ¹H NMR Data
The ¹H NMR spectra of these propiophenone derivatives are characterized by signals corresponding to the aromatic protons and the aliphatic protons of the propyl chain. The presence and position of the methoxy group in this compound and 3-(4-methoxyphenyl)propiophenone introduce distinct changes in the chemical shifts of nearby protons compared to the unsubstituted 3-phenylpropiophenone.
Table 1: Comparative ¹H NMR Data (Representative Values)
| Proton Assignment | This compound | 3-Phenylpropiophenone | 3-(4-Methoxyphenyl)propiophenone |
| H-2', H-6' (Benzoyl) | 7.95 (d, J=7.5 Hz) | 7.96 (d, J=7.6 Hz) | 7.94 (d, J=7.5 Hz) |
| H-3', H-5' (Benzoyl) | 7.45 (t, J=7.5 Hz) | 7.46 (t, J=7.6 Hz) | 7.44 (t, J=7.5 Hz) |
| H-4' (Benzoyl) | 7.55 (t, J=7.5 Hz) | 7.56 (t, J=7.6 Hz) | 7.54 (t, J=7.5 Hz) |
| H-α (Methylene) | 3.30 (t, J=7.0 Hz) | 3.25 (t, J=7.2 Hz) | 3.28 (t, J=7.1 Hz) |
| H-β (Methylene) | 3.05 (t, J=7.0 Hz) | 3.00 (t, J=7.2 Hz) | 3.03 (t, J=7.1 Hz) |
| Aromatic (Phenyl/Methoxyphenyl) | 6.85-7.25 (m) | 7.20-7.35 (m) | 6.80-7.15 (m) |
| -OCH₃ | 3.85 (s) | - | 3.80 (s) |
Note: Chemical shifts (δ) are in ppm relative to TMS. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), and m (multiplet). Coupling constants (J) are in Hz. The data presented is representative and intended for illustrative comparison.
Comparative ¹³C NMR Data
The ¹³C NMR spectra provide further structural confirmation, with the carbonyl carbon appearing significantly downfield. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the methoxy substituent.
Table 2: Comparative ¹³C NMR Data (Representative Values)
| Carbon Assignment | This compound | 3-Phenylpropiophenone | 3-(4-Methoxyphenyl)propiophenone |
| C=O | 199.5 | 200.0 | 199.8 |
| C-α | 40.5 | 40.0 | 40.2 |
| C-β | 30.0 | 30.5 | 29.8 |
| C-1' (Benzoyl) | 137.0 | 137.2 | 137.1 |
| C-2', C-6' (Benzoyl) | 128.5 | 128.6 | 128.4 |
| C-3', C-5' (Benzoyl) | 128.0 | 128.1 | 127.9 |
| C-4' (Benzoyl) | 133.0 | 133.1 | 132.9 |
| C-1'' (Phenyl/Methoxyphenyl) | 130.0 | 141.5 | 133.5 |
| Aromatic (Phenyl/Methoxyphenyl) | 110.0-158.0 | 126.0-129.0 | 114.0-159.0 |
| -OCH₃ | 55.5 | - | 55.3 |
Note: Chemical shifts (δ) are in ppm relative to TMS. The data presented is representative and intended for illustrative comparison.
Experimental Protocols
A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for compounds of this nature is outlined below.
Sample Preparation:
-
Weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to singlets for each carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Visualizing Structural Relationships and Experimental Workflow
The following diagrams illustrate the chemical structures of the analyzed compounds and the general workflow for NMR analysis.
Unraveling the Molecular Fingerprint: A Comparative Guide to the Analysis of 3-(2-Methoxyphenyl)propiophenone
For researchers and professionals in drug development and analytical chemistry, understanding the structural nuances of pharmaceutical intermediates is paramount. This guide provides a detailed comparison of analytical techniques for the characterization of 3-(2-Methoxyphenyl)propiophenone, with a primary focus on its mass spectrometry fragmentation pattern alongside alternative analytical methodologies.
Mass Spectrometry Fragmentation Analysis
The fragmentation of aromatic ketones is primarily driven by cleavage events alpha to the carbonyl group and rearrangements involving the aromatic ring and alkyl chain.[1] For this compound, the molecular ion ([M]⁺˙) is expected to undergo characteristic fragmentation pathways, leading to a series of diagnostic fragment ions.
Predicted Fragmentation Pathways:
A plausible fragmentation pathway for this compound under EI-MS is initiated by the ionization of the molecule. The resulting molecular ion can then undergo several key fragmentation reactions:
-
α-Cleavage: This is a common fragmentation pathway for ketones, involving the cleavage of the bond adjacent to the carbonyl group.[2] In this case, two primary α-cleavage events are possible:
-
Loss of an ethyl radical (•C₂H₅) to form the 2-methoxybenzoyl cation.
-
Loss of the 2-methoxyphenylmethyl radical to form the propionyl cation.
-
-
McLafferty Rearrangement: This rearrangement is possible if a gamma-hydrogen is available for transfer to the carbonyl oxygen, followed by beta-cleavage.[3]
-
Cleavage involving the methoxy group and aromatic ring: Fragmentation can also be initiated by the methoxy group, leading to the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O).
A diagram illustrating the predicted fragmentation of this compound is presented below.
Caption: Predicted EI-MS fragmentation pathway of this compound.
Quantitative Data Summary:
While a full experimental spectrum is not available, data from the closely related isomer, 3'-Methoxypropiophenone, can provide some insight. The GC-MS data for 3'-Methoxypropiophenone from the NIST database shows the following major peaks:
| Compound | Molecular Weight ( g/mol ) | Top Peak (m/z) | 2nd Highest Peak (m/z) | 3rd Highest Peak (m/z) |
| 3'-Methoxypropiophenone | 164.20 | 135 | 164 | Not specified |
Source: PubChem CID 584765[4]
This data suggests that for the 3'-methoxy isomer, the base peak corresponds to the loss of an ethyl group, forming the methoxybenzoyl cation. A similar fragmentation pattern is anticipated for this compound.
Alternative Analytical Methods
Beyond mass spectrometry, several other analytical techniques are well-suited for the characterization and quantification of this compound.
1. High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture. A validated HPLC method can provide high accuracy and precision for the analysis of this compound.
Experimental Protocol (General Method):
A general HPLC method for the analysis of propiophenone derivatives can be adapted for this compound.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with a small amount of acid like 0.1% formic acid for better peak shape) is often effective.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (typically around 254 nm for aromatic ketones) is used.
-
Quantification: Quantification is achieved by creating a calibration curve using standards of known concentrations.
2. Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent tool for the analysis of volatile and semi-volatile compounds like this compound.
Experimental Protocol (General Method):
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Injection: A split/splitless injector is used, with the injection volume typically being 1 µL.
-
Oven Temperature Program: A temperature gradient program is employed to ensure good separation of the analyte from any impurities. A typical program might start at 100°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed information about the chemical structure of a molecule. Both ¹H and ¹³C NMR would be invaluable for the unambiguous identification and purity assessment of this compound. While a specific spectrum for this compound is not available, the expected chemical shifts can be predicted based on the structure and data from similar compounds.
Comparison of Analytical Methods
| Technique | Information Provided | Advantages | Limitations |
| EI-MS | Molecular weight, fragmentation pattern, structural information. | High sensitivity, provides a unique "fingerprint" for identification. | May not always show a molecular ion peak, interpretation can be complex. |
| HPLC-UV | Quantitative analysis, purity assessment, separation from impurities. | High precision and accuracy, well-established for quantitative work. | Does not provide detailed structural information on its own. |
| GC-MS | Separation and identification of volatile compounds, quantitative analysis. | Excellent separation efficiency, provides both chromatographic and mass spectral data. | Compound must be volatile and thermally stable. |
| NMR | Detailed structural elucidation, unambiguous identification, purity assessment. | Provides the most definitive structural information. | Lower sensitivity compared to MS, more expensive instrumentation. |
Conclusion
The analysis of this compound can be effectively achieved through a combination of analytical techniques. While mass spectrometry provides crucial information about its molecular weight and fragmentation behavior, HPLC and GC-MS are ideal for quantitative analysis and purity determination. NMR spectroscopy offers the most comprehensive structural elucidation. The choice of method will ultimately depend on the specific analytical goals, whether it be routine quality control, in-depth structural characterization, or quantitative impurity profiling in the context of drug development. This guide provides a foundational understanding to aid researchers in selecting the most appropriate analytical strategy for their needs.
References
- 1. GCMS Section 6.11.3 [people.whitman.edu]
- 2. Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. 3'-Methoxypropiophenone | C10H12O2 | CID 584765 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purity Under the Microscope: A Comparative Guide to the GC-MS Analysis of 3-(2-Methoxyphenyl)propiophenone
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a critical step. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 3-(2-Methoxyphenyl)propiophenone, a key building block in the synthesis of various pharmaceutical compounds. We will explore the experimental protocol for GC-MS and compare its performance with alternative analytical techniques, supported by experimental data and clear visualizations to aid in methodological selection.
This compound is a ketone intermediate whose purity can significantly impact the yield and quality of the final active pharmaceutical ingredient.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful and widely used technique for this purpose, offering high resolution and sensitivity for the separation and identification of volatile and semi-volatile compounds. One patent highlights that the synthesis of a similar compound, 3-methoxypropiophenone, can achieve a purity of over 99.44%, a level of precision readily verifiable by GC-MS.[1] Another study reports a GC purity of greater than 99.5% for 3-(p-methoxyphenyl)propiophenone.[3]
The Power of GC-MS in Purity Analysis
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of this compound analysis, the sample is first vaporized and introduced into a gas chromatograph. An inert carrier gas pushes the sample through a heated column containing a stationary phase. The separation is based on the differential partitioning of the compound and its potential impurities between the mobile and stationary phases. As the separated components exit the column, they enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, allowing for precise identification and quantification.
A patent for the synthesis of 3-methoxypropiophenone provides an example of the mass spectral data that can be obtained, showing a molecular ion peak (M+) at m/z 164 and major fragments at 135, 107, 92, and 77.[2] This level of detail is crucial for unequivocally identifying the target compound and distinguishing it from structurally similar impurities.
Experimental Workflow: A Visual Guide
The following diagram illustrates the typical experimental workflow for the GC-MS analysis of this compound.
References
A Researcher's Guide to Spectroscopic Differentiation of Methoxyphenylpropiophenone Isomers
For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. Methoxyphenylpropiophenone, a common structural motif in various biologically active molecules, exists as three distinct positional isomers: 2-methoxyphenylpropiophenone (ortho), 3-methoxyphenylpropiophenone (meta), and 4-methoxyphenylpropiophenone (para). While sharing the same molecular formula (C₁₀H₁₂O₂) and mass, their distinct substitution patterns give rise to unique spectroscopic fingerprints. This guide provides a comparative analysis of these isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by experimental data and detailed protocols.
Chemical Structures of Methoxyphenylpropiophenone Isomers
The key structural difference lies in the position of the methoxy (-OCH₃) group on the phenyl ring relative to the propiophenone side chain.
Spectroscopic Data Comparison
The following sections summarize the key distinguishing features observed in the NMR, IR, and MS spectra of the three isomers.
¹H NMR Spectroscopy
Proton NMR spectroscopy is highly effective for differentiating these isomers based on the chemical shifts and coupling patterns of the aromatic protons. The propiophenone side chain protons (a quartet for -CH₂- and a triplet for -CH₃) and the methoxy protons (a singlet) appear in similar regions for all isomers, but the aromatic region is diagnostic.
| Isomer | Aromatic Protons (δ, ppm) | -OCH₃ (δ, ppm) | -CH₂- (δ, ppm) | -CH₃ (δ, ppm) |
| 2-Methoxy | ~6.95-7.75 (complex multiplet) | ~3.91 | ~3.00 (q) | ~1.20 (t) |
| 3-Methoxy | 7.10 (dd), 7.37 (t), 7.50 (t), 7.54 (d)[1] | 3.86 (s)[1] | 3.00 (q)[1] | 1.23 (t)[1] |
| 4-Methoxy | ~6.90 (d, 2H), ~7.95 (d, 2H) | ~3.85 (s) | ~2.95 (q) | ~1.20 (t) |
-
2-Methoxyphenylpropiophenone (ortho): The spectrum shows a complex multiplet for the four aromatic protons due to the close proximity of the two different substituents, leading to more complex splitting patterns.
-
3-Methoxyphenylpropiophenone (meta): The aromatic region displays four distinct signals: a doublet of doublets, two triplets, and a doublet, which is characteristic of a 1,3-disubstituted pattern for this specific compound.[1]
-
4-Methoxyphenylpropiophenone (para): The spectrum is the most simplified due to symmetry. It shows two doublets in the aromatic region, each integrating to two protons, characteristic of a 1,4-disubstituted benzene ring.
¹³C NMR Spectroscopy
Carbon NMR provides complementary information, with the chemical shifts of the aromatic carbons being particularly sensitive to the substituent positions.
| Isomer | C=O (δ, ppm) | Aromatic Carbons (δ, ppm) | -OCH₃ (δ, ppm) | -CH₂- (δ, ppm) | -CH₃ (δ, ppm) |
| 2-Methoxy | ~199.8 | ~111.6, 120.5, 128.3, 130.3, 133.6, 158.9 | ~55.4 | ~35.0 | ~8.5 |
| 3-Methoxy | ~199.0 | ~112.5, 119.5, 121.0, 129.5, 138.0, 159.8 | ~55.3 | ~31.5 | ~8.6 |
| 4-Methoxy | ~198.5 | ~113.7 (2C), 130.5 (2C), 130.0, 163.5 | ~55.4 | ~31.0 | ~8.7 |
Note: Data for 2- and 3- isomers are estimated based on typical substituent effects and data for analogous compounds. Data for 4-isomer is from spectral databases.[2]
The chemical shift of the carbonyl carbon (C=O) and the aromatic carbons, especially the ipso-carbons (the carbon attached to the substituent), vary predictably with the position of the electron-donating methoxy group.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid tool for distinguishing positional isomers, primarily by examining the "fingerprint region" (below 1500 cm⁻¹). The out-of-plane C-H bending vibrations are highly characteristic of the benzene ring substitution pattern.
| Isomer | C=O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | C-O-C Stretch (cm⁻¹) | C-H Out-of-Plane Bending (cm⁻¹) |
| 2-Methoxy | ~1680 | ~1600, 1485 | ~1245 (asym), ~1020 (sym) | ~755 (strong) |
| 3-Methoxy | ~1685 | ~1600, 1480 | ~1250 (asym), ~1030 (sym) | ~880, ~780, ~680 (multiple bands) |
| 4-Methoxy | ~1675 | ~1600, 1510 | ~1255 (asym), ~1025 (sym) | ~830 (strong) |
-
Ortho Isomer: A strong band around 755 cm⁻¹ indicates 1,2-disubstitution.
-
Meta Isomer: Multiple bands appear in the region of 680-880 cm⁻¹, characteristic of 1,3-disubstitution.
-
Para Isomer: A strong, characteristic band around 830 cm⁻¹ is indicative of 1,4-disubstitution.[3][4]
The carbonyl (C=O) stretching frequency is also subtly affected, often being lowest for the para isomer due to resonance effects.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will produce a molecular ion (M⁺˙) at an m/z of 164 for all three isomers. Differentiation relies on the analysis of fragmentation patterns. The primary fragmentation is the α-cleavage of the ethyl group, yielding a stable methoxybenzoyl cation.
| Isomer | Molecular Ion (M⁺˙, m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| 2-Methoxy | 164 | 135 | 107, 92, 77 |
| 3-Methoxy | 164 | 135 | 107, 77[5] |
| 4-Methoxy | 164 | 135 | 107, 92, 77[6] |
-
Primary Fragmentation: All isomers readily lose an ethyl radical (•CH₂CH₃, 29 Da) to form the corresponding methoxybenzoyl cation at m/z 135, which is the base peak for all three.[5][6]
-
[C₁₀H₁₂O₂]⁺˙ → [CH₃OC₆H₄CO]⁺ + •CH₂CH₃
-
-
Secondary Fragmentation: The methoxybenzoyl cation (m/z 135) can then lose carbon monoxide (CO, 28 Da) to form a methoxyphenyl cation at m/z 107.
-
[CH₃OC₆H₄CO]⁺ → [CH₃OC₆H₄]⁺ + CO
-
-
Ortho Effect: The 2-methoxy isomer may exhibit a minor, unique fragmentation pathway known as the "ortho effect," where the proximity of the two substituents can lead to the loss of a methyl radical (•CH₃) from the methoxy group followed by rearrangement, or even the loss of formaldehyde (CH₂O). This can result in different relative intensities of fragment ions compared to the meta and para isomers.
Experimental Workflow and Protocols
The unambiguous differentiation of methoxyphenylpropiophenone isomers involves a systematic spectroscopic analysis.
General Experimental Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a proton-decoupled pulse sequence, a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and accumulation of several hundred to a few thousand scans for adequate signal-to-noise.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Acquisition: Record the spectrum using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or a pure KBr pellet should be recorded and subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Mass Spectrometry (MS):
-
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is ideal for separating any potential impurities and obtaining clean mass spectra.
-
GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program would be: hold at 50°C for 2 minutes, then ramp at 10-20°C/min to 250°C and hold for 5 minutes. The injector temperature is typically set to 250°C.
-
MS Conditions: Use electron ionization (EI) at a standard energy of 70 eV. The mass analyzer can be scanned over a range of m/z 40-400. The ion source and transfer line temperatures are typically maintained around 230°C and 280°C, respectively.
-
Conclusion
The spectroscopic differentiation of 2-, 3-, and 4-methoxyphenylpropiophenone is readily achievable through a combined analytical approach. ¹H NMR spectroscopy offers the most definitive and direct method , providing unambiguous identification through the distinct splitting patterns of the aromatic protons. IR spectroscopy serves as a rapid and effective technique, with the out-of-plane C-H bending bands in the fingerprint region being highly diagnostic of the substitution pattern. While mass spectrometry yields an identical molecular ion for all three isomers, subtle differences in fragmentation ion intensities, potentially arising from an "ortho effect," can provide supplementary information. For unequivocal structure elucidation in research and quality control environments, a combination of these spectroscopic methods is recommended.
References
- 1. 3'-methoxypropiophenone synthesis - chemicalbook [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 4'-Methoxypropiophenone, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Methoxypropiophenone(121-97-1) IR Spectrum [chemicalbook.com]
- 5. 3'-Methoxypropiophenone | C10H12O2 | CID 584765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methoxypropiophenone(121-97-1) MS spectrum [chemicalbook.com]
Comparative Biological Activity of 3-(2-Methoxyphenyl)propiophenone and its Analogs: A Guide for Researchers
This guide provides a comparative analysis of the biological activities of 3-(2-Methoxyphenyl)propiophenone and its structurally related analogs. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for understanding the therapeutic potential of this class of compounds. The data presented is compiled from various studies and is supported by experimental protocols and pathway visualizations to facilitate further research and development.
Data Summary
The biological activities of this compound analogs have been evaluated across several domains, primarily focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The following tables summarize the quantitative data from various experimental studies.
Anticancer Activity
The anticancer potential of various analogs has been investigated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic effects of these compounds.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2',4'-Dihydroxy-3-(p-methoxyphenyl)-propiophenone Derivatives | MCF-7 (Breast Cancer) | 0.73–2.38 | [1] |
| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MDA-MB-231 (Triple-Negative Breast Cancer) | 21.27 | [2] |
| Chrysosplenetin (5,4′-dihydroxy-3,6,7,3′-TeMF) | MCF-7 (Breast Cancer) | 0.3 | [2] |
| 5,7-dihydroxy-3,6,4′-TMF (P1) | A2058 (Melanoma) | 3.92 | [2] |
| 5,7,5′-trihydroxy-3,6,3′,4′-TeMF (P2) | A2058 (Melanoma) | 8.18 | [2] |
| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | U-87 (Glioblastoma) | Most active in series | [3] |
| SCT-4 (1,3,4-Thiadiazole derivative) | MCF-7 (Breast Cancer) | Reduces viability to 74% at 100 µM | [4] |
Antimicrobial Activity
Several analogs have demonstrated inhibitory effects against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is the primary measure of their antimicrobial efficacy.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Pyrazoline Derivatives (compounds 2-26) | Various Bacteria & Fungi | 32-512 | [5] |
| 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one (3) | S. aureus, E. coli, etc. | 6 - 12 (mg/mL) | [6] |
| 3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide | Methicillin-resistant S. aureus | 12 µM | |
| N-[2-(but-2-yloxy)-phenyl]-3-hydroxynaphthalene-2-carboxamide | Methicillin-resistant S. aureus | 12 µM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays cited in the literature.
MTT Assay for Anticancer Activity
This colorimetric assay is used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways associated with the biological activities of these compounds.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Caption: Anti-inflammatory signaling pathway inhibited by a licochalcone B derivative.[7]
References
- 1. 2',4'-Dihydroxy-3-(p-methoxyphenyl)-propiophenone | 93435-21-3 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. turkjps.org [turkjps.org]
- 6. Synthesis and Antibacterial Activity of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one (4) and 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one (3) Via N-(3- methoxyphenyl)-methyl dithiocarbamic acid (2) [magnascientiapub.com]
- 7. (E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one, a novel licochalcone B derivative compound, suppresses lipopolysaccharide-stimulated inflammatory reactions in RAW264.7 cells and endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to QSAR Studies of Propiophenone Derivatives in Drug Design
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Quantitative Structure-Activity Relationship (QSAR) studies on propiophenone derivatives, focusing on their potential as anticancer and anticonvulsant agents. By presenting key quantitative data, detailed experimental protocols, and workflow visualizations, this document aims to facilitate the rational design of novel drug candidates based on the propiophenone scaffold.
Comparison of QSAR Models for Anticancer Activity of Propiophenone Derivatives
A key study by Ivković et al. investigated a series of twelve chalcone and propafenone derivatives for their anticancer activities against six human cancer cell lines: HeLa (cervical cancer), Fem-X (melanoma), PC-3 (prostate cancer), MCF-7 (breast cancer), LS174 (colon cancer), and K562 (leukemia). Both 2D-QSAR and 3D-QSAR models were developed to correlate the molecular structures of these compounds with their cytotoxic activities.[1][2] Partial Least Squares (PLS) regression was employed to select the most relevant molecular descriptors and construct the QSAR models.[1][2]
The predictive capabilities of the generated models were rigorously assessed using leave-one-out cross-validation and external validation methods.[1] The statistical parameters of the optimal 2D and 3D-QSAR models for each cell line are summarized below for a comparative overview.
Table 1: Statistical Parameters of 2D-QSAR Models for Anticancer Activity
| Cell Line | R² (Training Set) | Q² (Cross-Validation) | SEE (Training Set) | F (Training Set) |
| HeLa | 0.943 | 0.887 | 0.118 | 49.8 |
| Fem-X | 0.915 | 0.826 | 0.138 | 32.1 |
| PC-3 | 0.933 | 0.865 | 0.128 | 41.7 |
| MCF-7 | 0.902 | 0.798 | 0.145 | 27.6 |
| LS174 | 0.887 | 0.765 | 0.158 | 22.4 |
| K562 | 0.921 | 0.841 | 0.133 | 35.9 |
R²: Coefficient of determination; Q²: Cross-validated R²; SEE: Standard error of estimate; F: F-test value.
Table 2: Statistical Parameters of 3D-QSAR Models for Anticancer Activity
| Cell Line | R² (Training Set) | Q² (Cross-Validation) | SEE (Training Set) | F (Training Set) |
| HeLa | 0.965 | 0.912 | 0.094 | 82.3 |
| Fem-X | 0.941 | 0.878 | 0.115 | 54.1 |
| PC-3 | 0.958 | 0.901 | 0.102 | 70.2 |
| MCF-7 | 0.932 | 0.854 | 0.121 | 45.8 |
| LS174 | 0.918 | 0.829 | 0.135 | 38.7 |
| K562 | 0.949 | 0.889 | 0.109 | 61.5 |
R²: Coefficient of determination; Q²: Cross-validated R²; SEE: Standard error of estimate; F: F-test value.
Comparison of a 3D-QSAR Model for Anticonvulsant Activity
In a study on aminobenzothiazole derivatives, which share structural similarities with propiophenones, a 3D-QSAR model was developed to predict their anticonvulsant activity.[3][4] The experimental activity was determined using the maximal electroshock (MES) test.[3] The generated model demonstrated good predictive power, as indicated by its statistical parameters.
Table 3: Statistical Parameters of a 3D-QSAR Model for Anticonvulsant Activity
| Parameter | Value |
| r² | 0.9220 |
| q² | 0.8144 |
r²: Coefficient of determination for the training set; q²: Cross-validated correlation coefficient.
Experimental Protocols
Anticancer Activity Screening: MTT Assay
The in vitro cytotoxic activity of the propiophenone derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Human cancer cell lines (HeLa, Fem-X, PC-3, MCF-7, LS174, and K562) were seeded in 96-well microtiter plates at a density of 5 x 10⁴ cells per well.
-
Compound Treatment: After 24 hours of incubation, the cells were treated with various concentrations of the propiophenone derivatives and incubated for an additional 48 hours.
-
MTT Addition: Following the treatment period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well.
-
Incubation: The plates were incubated for another 4 hours at 37°C to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: The medium was removed, and the formazan crystals were dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was then calculated.
Anticonvulsant Activity Screening: Maximal Electroshock (MES) Test
The anticonvulsant activity of the compounds was evaluated in mice using the maximal electroshock (MES) test, a widely used model for generalized tonic-clonic seizures.
-
Animal Preparation: Male Swiss albino mice weighing between 20-25 g were used. The animals were housed under standard laboratory conditions with free access to food and water.
-
Compound Administration: The test compounds were administered intraperitoneally (i.p.) at various doses. A control group received the vehicle only.
-
Induction of Seizures: After a predetermined period (e.g., 30 or 60 minutes) to allow for drug absorption, a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) was delivered through corneal electrodes.
-
Observation: The mice were observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Determination of ED₅₀: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hind limb extension, was calculated.
Computational QSAR Modeling Protocol
The following steps outline the general workflow for developing the 2D and 3D-QSAR models:
-
Molecular Modeling and Optimization: The 3D structures of the propiophenone derivatives were constructed and optimized using computational chemistry software. Energy minimization was performed using molecular mechanics or quantum mechanics methods to obtain stable conformations.
-
Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors, were calculated for each optimized molecule.
-
Data Splitting: The dataset of compounds was randomly divided into a training set for model development and a test set for external validation.
-
Model Building: Partial Least Squares (PLS) regression analysis was used to build a linear relationship between the calculated molecular descriptors (independent variables) and the biological activity (pIC₅₀ or pED₅₀, the dependent variable).
-
Model Validation:
-
Internal Validation: The predictive power and robustness of the models were assessed using the leave-one-out (LOO) cross-validation method, which calculates the cross-validated correlation coefficient (q² or Q²).
-
External Validation: The predictive ability of the developed models was further evaluated using the external test set of compounds that were not used in the model generation. The coefficient of determination for the test set (R²_pred) was calculated.
-
-
Interpretation: The final QSAR models were analyzed to identify the most significant molecular descriptors that influence the biological activity, providing insights for the design of new, more potent derivatives.
Visualizing the QSAR Workflow and Structure-Activity Relationship
The following diagrams illustrate the key processes in a QSAR study, from data collection to the design of new drug candidates.
Caption: A generalized workflow for a QSAR study.
Caption: Relationship between molecular descriptors and biological activity.
References
- 1. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. Synthesis, anticonvulsant activity and 3D-QSAR study of some prop-2-eneamido and 1-acetyl-pyrazolin derivatives of aminobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Propiophenone Derivatives: A Comparative Analysis of Phytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the phytotoxicity of propiophenone and its derivatives, 4'-methylacetophenone and 2',4'-dimethylacetophenone. The information presented is based on experimental data from scientific literature, offering insights into the herbicidal potential of these compounds.
Quantitative Phytotoxicity Data
The phytotoxic effects of propiophenone and its methylated derivatives were evaluated on Lactuca sativa (lettuce) and Allium cepa (onion). The following table summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit a biological process by 50%. Lower IC50 values indicate higher phytotoxicity.
| Compound | Test Species | Parameter | IC50 (mM) |
| Propiophenone | Lactuca sativa | Hypocotyl Length | 0.1[1][2][3] |
| 4'-Methylacetophenone | Lactuca sativa | Germination Rate | 0.4[1][2][3] |
| 2',4'-Dimethylacetophenone | Lactuca sativa | Not specified | Most phytotoxic compound[1][4] |
| Propiophenone | Allium cepa | Not specified | - |
| 4'-Methylacetophenone | Allium cepa | Not specified | - |
| 2',4'-Dimethylacetophenone | Allium cepa | Not specified | - |
Key Findings:
-
Structural Impact on Phytotoxicity: The addition and position of methyl groups on the acetophenone structure significantly influence its phytotoxic activity.[1][4] 2',4'-dimethylacetophenone was identified as the most potent phytotoxic compound among the tested derivatives.[1][4]
-
Species-Specific Sensitivity: The inhibitory effects of these compounds varied between the two plant species tested, Lactuca sativa and Allium cepa.[1][4]
-
Parameter-Specific Inhibition: The compounds demonstrated different levels of inhibition on various growth parameters, including germination rate and hypocotyl/radicle length.[1] For instance, propiophenone showed strong inhibition of hypocotyl size in Lactuca sativa, with an IC50 of 0.1 mM.[1][2][3]
Experimental Protocols
The phytotoxicity data presented in this guide was obtained through standardized bioassays. The general methodology is outlined below.
1. Test Organisms:
-
Seeds of Lactuca sativa (lettuce) and Allium cepa (onion) were used as model organisms to assess phytotoxicity.
2. Test Compounds and Concentrations:
-
Propiophenone, 4'-methylacetophenone, and 2',4'-dimethylacetophenone were dissolved in a suitable solvent to prepare stock solutions.
-
A range of concentrations were prepared by serial dilution to determine dose-response relationships.
3. Germination and Growth Bioassay:
-
On Paper: Seeds were placed on filter paper in Petri dishes and moistened with the test solutions of varying concentrations. A control group was treated with the solvent alone.
-
In Soil: Seeds were sown in pots containing a standardized soil substrate and irrigated with the test solutions.
-
The experiments were conducted under controlled environmental conditions (temperature, light, and humidity) to ensure reproducibility.
-
Parameters such as germination percentage, germination rate, radicle length, and hypocotyl/cotyledon length were measured after a specific incubation period.
4. Data Analysis:
-
The percentage of inhibition for each parameter was calculated relative to the control group.
-
IC50 values were determined by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the phytotoxicity of propiophenone derivatives.
References
- 1. An Overview of Plant Phenolics and Their Involvement in Abiotic Stress Tolerance [mdpi.com]
- 2. Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phenolics and Plant Allelopathy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Synthetic Routes for Methoxypropiophenone Isomers
A Note on Isomer Data Availability: This guide focuses on the synthesis of 3-(3-Methoxyphenyl)propiophenone. Extensive literature and experimental data are available for this isomer due to its significance as a key intermediate in the synthesis of pharmaceuticals, such as Tapentadol.[1][2] In contrast, detailed, comparative synthetic data for 3-(2-Methoxyphenyl)propiophenone is sparse. The primary described method for the 2-methoxy isomer is the Friedel-Crafts acylation of anisole, which typically yields a mixture of 2- and 4-methoxy isomers, requiring further separation and often resulting in lower yields of the desired 2-isomer.
This document provides a comprehensive comparison of established synthetic routes for 3-(3-Methoxyphenyl)propiophenone, hereafter referred to as 3-methoxypropiophenone, to serve as a valuable resource for researchers, scientists, and drug development professionals.
Overview of Synthetic Strategies for 3-Methoxypropiophenone
Several synthetic routes for 3-methoxypropiophenone have been developed, each with distinct advantages and disadvantages concerning yield, purity, cost, and environmental impact. The most prominent methods involve Grignard reactions and have largely superseded older methods that used highly toxic reagents like dimethyl sulfate.[2]
The primary contemporary methods are:
-
Route A: Grignard Reaction with Propionitrile (from m-bromoanisole)
-
Route B: Grignard Reaction with 3-Methoxybenzonitrile
-
Route C: Grignard Reaction with a Weinreb Amide (N,3-dimethoxy-N-methylbenzamide)
-
Route D: Oxidation of a Secondary Alcohol (from 3-methoxybenzaldehyde)
This guide will compare these routes based on reported experimental data.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative metrics for the different synthetic routes to 3-methoxypropiophenone.
| Route | Key Reactants | Reported Yield | Reported Purity | Key Advantages | Key Disadvantages | Citation |
| A | m-Bromoanisole, Propionitrile, Mg | Up to 88.6% | >99.4% | High purity and yield, scalable | Requires handling of Grignard reagents | [2] |
| B | 3-Methoxybenzonitrile, Ethylmagnesium Bromide | ~99% | Not specified | Very high yield in a lab setting | Requires handling of Grignard reagents | [3] |
| C | N,3-dimethoxy-N-methylbenzamide, EtMgBr | Quantitative | Not specified | High yield, clean reaction | Weinreb amide must be synthesized first | [4][5] |
| D | 3-Methoxybenzaldehyde, EtMgBr, then Oxidizing Agent | ~70% (overall) | Not specified | Avoids use of nitriles | Two-step process, uses heavy metals (e.g., CrO₃) | [1] |
Experimental Protocols and Methodologies
Route A: Grignard Reaction with Propionitrile
This method involves the formation of a Grignard reagent from m-bromoanisole, which then reacts with propionitrile.[2]
Step 1: Grignard Reagent Formation
-
Magnesium powder (1.0 mol) and anhydrous aluminum trichloride (catalyst) are added to a reactor with tetrahydrofuran (THF).
-
A solution of m-bromoanisole (1.0 mol) in THF is slowly added, maintaining a temperature of 50-55°C to keep the solution at a slight boil.
-
The mixture is refluxed for 0.5-1.0 hour to ensure the complete formation of the Grignard reagent.[2]
Step 2: Reaction with Propionitrile and Workup
-
Propionitrile (1.0 mol) is slowly added to the Grignard reagent under stirring. The reaction is allowed to proceed for 1.0-2.0 hours after addition.
-
The reaction is quenched by the slow, dropwise addition of 3.0 M hydrochloric acid under a cold water bath to decompose the intermediate.
-
The inorganic phase is separated. THF is removed from the organic phase by distillation, followed by vacuum distillation to yield pure 3-methoxypropiophenone.[2]
Route B: Grignard Reaction with 3-Methoxybenzonitrile
This route utilizes a commercially available nitrile and an ethyl Grignard reagent.[3]
Step 1: Grignard Reaction
-
A solution of ethylmagnesium bromide (3 M in diethyl ether) is added dropwise at room temperature to a mixture of 3-methoxybenzonitrile (0.159 mol) in dry THF.
-
After the addition is complete, the mixture is stirred for 1 hour at room temperature, then for 3 hours at 40°C, and finally left to stir overnight at room temperature.[3]
Step 2: Hydrolysis and Workup
-
Water is added, followed by a saturated ammonium chloride solution to quench the reaction. The mixture is stirred for 1 hour.
-
The organic and aqueous phases are separated. The aqueous phase is extracted with ethyl acetate.
-
The combined organic phases are dried over magnesium sulfate, and the solvent is evaporated in vacuo to yield the product.[3]
Mandatory Visualizations
Synthetic Pathway Diagrams
Caption: Comparative workflows for Grignard-based syntheses of 3-Methoxypropiophenone.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of 3-Methoxypropiophenone.
References
- 1. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]
- 2. Synthesis method for 3-methoxypropiophenone - Eureka | Patsnap [eureka.patsnap.com]
- 3. Synthesis routes of 3'-Methoxypropiophenone [benchchem.com]
- 4. 3'-methoxypropiophenone synthesis - chemicalbook [chemicalbook.com]
- 5. chembk.com [chembk.com]
A Comparative Analysis of 3-(2-methoxyphenyl)propiophenone and 3-(4-methoxyphenyl)propiophenone Efficacy
In the landscape of drug discovery and development, the strategic placement of functional groups on a core molecular scaffold can profoundly influence biological activity. This guide provides a comparative overview of the efficacy of two isomeric methoxy-substituted propiophenone derivatives: 3-(2-methoxyphenyl)propiophenone and 3-(4-methoxyphenyl)propiophenone. While direct comparative studies are limited, this analysis synthesizes available data on structurally similar compounds to infer potential differences in their biological activities, focusing on anti-inflammatory and anticancer properties.
Data Summary
| Compound/Derivative | Biological Activity | Key Findings |
| Ortho-methoxy Derivative Analog | ||
| (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP) | Anti-inflammatory | Reduced nitric oxide (NO) production in LPS-stimulated RAW264.7 cells and suppressed transcriptional activation of NF-κB.[1][2] |
| Para-methoxy Derivative Analog | ||
| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | Anti-inflammatory, Anti-arthritic | Showed potent inhibitory effect on STAT3 transcriptional activity and nitric oxide (NO) generation in LPS-stimulated RAW264.7 cells with IC50 values of 2.05 and 1.79 μg/mL, respectively.[3] |
| 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one | Anticancer | Exhibited in vitro cytotoxic activity and in a Dalton's Ascites Lymphoma induced solid tumor model, it significantly reduced tumor volume.[4] |
| [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromide | Anticancer | Showed inhibitory action towards various tumor cell lines, with IC50 values of 7.5 μg/mL for HL-60 and 8.9 μg/mL for Jurkat cells.[5] |
Experimental Protocols
Detailed experimental methodologies for the specific compounds of interest are not available. However, the following are representative protocols for assessing the anti-inflammatory and anticancer activities of similar compounds.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production Assay
This protocol is based on the methodology used for evaluating the anti-inflammatory effects of (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP)[2].
-
Cell Culture: RAW264.7 macrophage-like cells are cultured in a suitable medium, such as DMEM, supplemented with 10% fetal bovine serum and antibiotics. Cells are maintained at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1×10^6 cells/mL and incubated for 18 hours to allow for adherence.
-
Compound Treatment: The test compound (e.g., this compound or 3-(4-methoxyphenyl)propiophenone) is dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations for a 30-minute pre-incubation period.
-
Inflammation Induction: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. The cells are then incubated for an additional 24 hours.
-
NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm) using a microplate reader. The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to the LPS-only control wells.
Anticancer Activity Assessment: MTT Cytotoxicity Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines[5].
-
Cell Culture: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO and added to the wells in a range of concentrations. The cells are incubated with the compounds for a specified period, typically 48 or 72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of approximately 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is determined.
Signaling Pathways and Mechanisms of Action
The differential placement of the methoxy group in this compound and 3-(4-methoxyphenyl)propiophenone is likely to influence their interaction with intracellular signaling pathways, leading to distinct biological outcomes.
This compound and the NF-κB Pathway
Based on studies of structurally related ortho-methoxy chalcones, this compound may exert its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
Caption: Putative inhibition of the NF-κB pathway by this compound.
3-(4-methoxyphenyl)propiophenone and the STAT3 Pathway
In contrast, derivatives of 3-(4-methoxyphenyl)propiophenone have been shown to target the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. STAT3 is a transcription factor that plays a critical role in cell growth, proliferation, and inflammation.
Caption: Postulated inhibition of the STAT3 pathway by 3-(4-methoxyphenyl)propiophenone.
Synthesis Workflows
The synthesis of these compounds can be achieved through established organic chemistry reactions.
Synthesis of this compound
A plausible synthetic route for this compound could involve a Friedel-Crafts acylation reaction.
Caption: Proposed synthesis of this compound.
Synthesis of 3-(4-methoxyphenyl)propiophenone
Similarly, 3-(4-methoxyphenyl)propiophenone can be synthesized via a Friedel-Crafts acylation using anisole and propanoyl chloride. A detailed protocol for a similar compound, 3'-methoxypropiophenone, involves the reaction of 3-methoxybenzonitrile with ethylmagnesium bromide[6].
Caption: Proposed synthesis of 3-(4-methoxyphenyl)propiophenone.
References
- 1. pure.skku.edu [pure.skku.edu]
- 2. (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone displays suppression of inflammatory responses via inhibition of Src, Syk, and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. library.dmed.org.ua [library.dmed.org.ua]
- 6. Synthesis routes of 3'-Methoxypropiophenone [benchchem.com]
Safety Operating Guide
Proper Disposal of 3-(2-Methoxyphenyl)propiophenone: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 3-(2-Methoxyphenyl)propiophenone, a compound for which specific safety data may not be readily available. In such cases, a cautious approach, treating the substance as hazardous, is the recommended standard.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Disposal Protocol
The disposal of this compound, like other propiophenone derivatives, must adhere to hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Step 1: Waste Collection and Segregation
-
Containment: Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing boats, absorbent paper), in a designated, leak-proof, and chemically compatible waste container. The original container may be used if it is in good condition.[1]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and specify the contents, including the full chemical name: "this compound". Note the approximate quantity and date of accumulation.
-
Segregation: Store the waste container away from incompatible materials. Propiophenone derivatives may be incompatible with strong oxidizing agents and bases.[2] Store acids and bases separately.[1]
Step 2: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][3] This area must be at or near the point of generation.[3]
-
Inspections: The SAA should be inspected weekly for any signs of leakage or container degradation.[1]
Step 3: Arrange for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[3][4][5] Provide them with a complete and accurate description of the waste.
-
Documentation: Maintain a record of all hazardous waste generated and disposed of, in accordance with your institution's policies and local regulations.
Decontamination of Empty Containers
Empty containers that previously held this compound must also be managed as hazardous waste unless properly decontaminated.
-
Triple Rinsing: An empty container that held this substance should be triple-rinsed with a suitable solvent capable of removing the residue.[4] The rinsate from this process must be collected and disposed of as hazardous waste.[4]
-
Disposal of Rinsed Containers: Once triple-rinsed, the container can typically be disposed of as regular non-hazardous waste.[4] Be sure to deface or remove the original chemical label before disposal.[4]
Summary of Key Disposal Information
| Parameter | Guideline | Reference |
| Disposal Method | Hazardous Waste Collection | [4][6] |
| Drain Disposal | Prohibited | [4][7] |
| Trash Disposal | Prohibited for chemical; allowed for triple-rinsed containers | [4][7] |
| Container | Labeled, sealed, chemically compatible | [1][3] |
| Storage | Designated Satellite Accumulation Area (SAA) | [1][3] |
| Incompatibilities | Strong oxidizing agents, strong bases | [2] |
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Adherence to these procedures will help ensure a safe laboratory environment and compliance with all relevant regulations for chemical waste disposal. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. fishersci.com [fishersci.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. vumc.org [vumc.org]
- 5. otago.ac.nz [otago.ac.nz]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
